CHR-6494 TFA
Description
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Propriétés
IUPAC Name |
3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWYDZNXJQESDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CHR-6494 TFA: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHR-6494 TFA is a potent, first-in-class small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1] By targeting Haspin, CHR-6494 disrupts a key signaling event in cell division, leading to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Haspin Kinase and Histone H3 Phosphorylation
The primary mechanism of action of this compound is the potent and specific inhibition of Haspin kinase.[1] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2] This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC) to the centromeres during mitosis. The CPC, which includes Aurora B kinase, is essential for correcting kinetochore-microtubule attachments and ensuring proper chromosome segregation.
This compound directly binds to Haspin kinase, inhibiting its catalytic activity with a half-maximal inhibitory concentration (IC50) of 2 nM. This inhibition prevents the phosphorylation of histone H3 at threonine 3.[3] The loss of the H3T3ph mark disrupts the recruitment of the CPC to the centromeres, leading to a cascade of downstream events that ultimately compromise mitotic fidelity.
Signaling Pathway Diagram
Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and leading to mitotic defects.
Cellular and In Vivo Consequences of Haspin Inhibition
The disruption of the Haspin-H3T3ph-CPC axis by this compound manifests in several observable cellular and in vivo effects:
-
Mitotic Catastrophe: Treatment with CHR-6494 leads to severe mitotic defects, including metaphase misalignment, abnormal spindle formation, and centrosome amplification.[1][2] This cellular state, known as mitotic catastrophe, is a direct consequence of the compromised CPC function.
-
G2/M Cell Cycle Arrest: As a result of the mitotic defects and activation of the spindle assembly checkpoint, cells treated with CHR-6494 arrest in the G2/M phase of the cell cycle.[1][4]
-
Induction of Apoptosis: Prolonged G2/M arrest and the inability to complete mitosis trigger the intrinsic apoptotic pathway.[3] This is evidenced by increased activity of caspases 3 and 7 and the cleavage of PARP.[3][4]
-
Anti-Angiogenic Effects: In ex vivo assays, CHR-6494 has demonstrated the ability to inhibit angiogenesis.
-
Antitumor Activity in Vivo: Preclinical studies in xenograft models have shown that this compound can inhibit tumor growth.[5][6] For instance, in nude mice bearing HCT-116 human colorectal cancer cells, intraperitoneal administration of CHR-6494 (50 mg/kg) resulted in dose-dependent tumor growth inhibition. Similarly, it has shown efficacy in models of breast cancer and melanoma.[3]
Quantitative Data
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | 500 | |
| HeLa | Cervical Cancer | 473 | |
| MDA-MB-231 | Breast Cancer | 752 | |
| Wi-38 | Normal Lung Fibroblast | 1059 | |
| COLO-792 | Melanoma | 497 | [3] |
| RPMI-7951 | Melanoma | 628 | [3] |
| Various Melanoma Lines | Melanoma | 396 - 1229 | [3] |
| BxPC-3-Luc | Pancreatic Cancer | 849 | [5] |
| MCF7 | Breast Cancer | 900.4 | [7] |
| SKBR3 | Breast Cancer | 1530 | [7] |
| MCF10A | Non-tumorigenic Breast | 547 | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| Nude mice with HCT-116 xenografts | Colorectal Cancer | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | |
| Nude mice with MDA-MB-231 xenografts | Breast Cancer | 20 mg/kg, i.p., 15 consecutive days | Tumor growth inhibition | |
| Nude mice with BxPC-3-Luc xenografts | Pancreatic Cancer | Not specified | Significantly inhibited tumor growth after 4 weeks | [5] |
| ApcMin/+ mice | Intestinal Polyps | i.p. injection for 50 days | Significantly inhibited intestinal polyp development | [6][8] |
Detailed Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted from Han L, et al. J Cancer. 2017.[3][9]
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Cell Seeding: Plate melanoma cells in 96-well plates in triplicate at a density of 3,000-5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72 hours.
-
Staining:
-
Wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes at room temperature.
-
-
Quantification:
-
Wash the plates with water and air dry.
-
Solubilize the stain by adding 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Western Blot Analysis for Histone H3 Phosphorylation
This protocol is a general representation based on descriptions in Huertas D, et al. Oncogene. 2012 and Han L, et al. J Cancer. 2017.[1][3]
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Thr3) (e.g., from Millipore) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the description in Nishida-Fukuda H, et al. PLoS One. 2021.[4][10]
-
Cell Treatment and Harvesting: Treat breast cancer cells with this compound for 24 hours. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence of PI.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound is a potent and specific inhibitor of Haspin kinase that demonstrates significant antitumor activity in a range of preclinical cancer models. Its well-defined mechanism of action, centered on the disruption of a key mitotic event, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its potential in oncology.
References
- 1. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLOS One [journals.plos.org]
- 10. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
What is the role of haspin kinase in mitosis
An In-depth Technical Guide to the Role of Haspin Kinase in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haspin, a highly conserved serine/threonine kinase, has emerged as a critical regulator of mitotic progression. Unlike many other mitotic kinases, haspin possesses a unique structural architecture and is intrinsically active. Its primary and most well-characterized role is the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a modification that serves as a pivotal signal for the correct execution of mitosis. This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), thereby initiating a cascade of events essential for proper chromosome alignment, sister chromatid cohesion, and the robust functioning of the spindle assembly checkpoint. Disruption of haspin activity leads to severe mitotic defects, including chromosome misalignment and mitotic arrest, making it an attractive target for anti-cancer therapeutics. This guide provides a comprehensive overview of haspin's function, regulation, and downstream effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Function and Mechanism of Action
Haspin is a unique protein kinase that plays a central role in orchestrating chromosome behavior during cell division.[1][2] Its primary substrate is Histone H3, which it specifically phosphorylates at the threonine 3 residue (H3T3ph).[3][4][5] This modification occurs predominantly during mitosis, starting in prophase and being removed during anaphase.[3][4]
The phosphorylation of H3T3 by haspin creates a binding site or "landing pad" for the protein Survivin, a key subunit of the Chromosomal Passenger Complex (CPC).[6] The CPC, which also includes the kinase Aurora B, INCENP, and Borealin, is a master regulator of mitosis.[7] By recruiting the CPC to the inner centromere, haspin ensures that Aurora B is correctly positioned to phosphorylate its own substrates, which are crucial for correcting improper microtubule-kinetochore attachments and for signaling the spindle assembly checkpoint (SAC).[6][7][8]
Depletion or inhibition of haspin prevents H3T3 phosphorylation, leading to the mislocalization of the CPC from the centromeres.[3][7] This, in turn, results in a failure of chromosomes to align properly at the metaphase plate, a condition that activates the SAC and causes cells to arrest in mitosis.[2][3][9]
Signaling Pathway Diagram
Regulation of Haspin Kinase Activity
While haspin protein levels remain relatively stable throughout the cell cycle, its kinase activity towards H3T3 is tightly restricted to mitosis.[2] This regulation is achieved primarily through a complex series of phosphorylation events on haspin's N-terminal domain, which relieve an autoinhibitory interaction.[2][10]
Several key mitotic kinases converge to activate haspin:
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Cyclin-dependent kinase 1 (Cdk1): Cdk1 provides a "priming" phosphorylation on haspin.[6]
-
Polo-like kinase 1 (Plk1): Following Cdk1 priming, Plk1 binds to and further phosphorylates haspin, which is a critical step for its initial activation in early mitosis.[6][10]
-
Aurora A and B: Aurora A can directly phosphorylate and activate haspin in early mitosis.[11] Furthermore, a positive feedback loop exists where haspin-recruited Aurora B can, in turn, phosphorylate and further enhance haspin activity.[6][11][12]
This hierarchical and multi-faceted regulation ensures that haspin is activated at the right time (the onset of mitosis) and place (on the chromosomes) to initiate the downstream events necessary for faithful chromosome segregation.
Haspin Activation Pathway Diagram
Downstream Effects of Haspin Activity
The haspin-mediated recruitment of the CPC to centromeres has several critical downstream consequences for mitotic fidelity.
Protection of Centromeric Cohesion
Sister chromatid cohesion is essential for proper chromosome alignment. In prophase, much of the cohesin complex is removed from the chromosome arms by a "releasing factor" containing Wapl and Pds5.[13] However, centromeric cohesin must be protected from this removal until anaphase. Haspin plays a key role in this protection.[2][13] It localizes to centromeres through an interaction with the cohesin-associated protein Pds5B.[13] Once there, haspin's kinase activity is required to antagonize Wapl, preventing it from removing the centromeric cohesin prematurely.[13] Depletion of haspin leads to a premature loss of sister chromatid cohesion.[2][12]
Spindle Assembly Checkpoint (SAC) Signaling
The SAC is a surveillance mechanism that prevents anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[14][15] Aurora B, as part of the CPC, is a central component of the SAC. It acts as a tension sensor, destabilizing incorrect kinetochore-microtubule attachments.[7][15] By ensuring the proper centromeric localization of Aurora B, haspin is indispensable for a functional SAC.[7] Inhibition of haspin kinase activity compromises SAC signaling, even in the presence of misaligned chromosomes.[7]
Quantitative Data Summary
The effects of haspin depletion or inhibition have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Effect of Haspin Depletion (RNAi) on Mitotic Progression
| Cell Line | Phenotype | Measurement | Result | Reference |
| HeLa | Mitotic Arrest | Mitotic Index (%) | ~15% (vs. ~4% in control) | [2] |
| HeLa | Chromosome Misalignment | % of Metaphases with Misaligned Chromosomes | >80% (vs. <10% in control) | [2][3] |
| HeLa | H3T3 Phosphorylation | H3T3ph Signal Intensity (Arbitrary Units) | Near complete elimination | [3][4] |
| U2OS | Premature Sister Chromatid Separation | % of Mitotic Cells with Separated Chromatids | Significantly increased | [2] |
Table 2: Effect of Haspin Inhibitors on Mitotic Events
| Inhibitor | Cell Line | Target Process | Measurement | Result | Reference |
| CHR-6494 | HeLa | Mitotic Entry | Delay in Mitotic Peak (hours) | ~4 hour delay | [12] |
| 5-Iodotubercidin (5-ITu) | HeLa | H3T3 Phosphorylation | H3T3ph Western Blot Signal | Efficiently reduced | [12] |
| Various | HeLa | Centromeric Aurora B | Aurora B Signal at Centromeres | Significantly decreased | [7] |
| Various | HeLa | SAC Signaling (Mad2 recruitment) | Mad2 Signal at Kinetochores | Compromised recruitment | [7] |
Key Experimental Protocols
Investigating the function of haspin kinase involves a variety of cellular and biochemical techniques. Detailed below are generalized protocols for cornerstone experiments.
Haspin Depletion by RNA Interference (RNAi)
This method is used to reduce the expression of haspin in cultured cells to study the resulting phenotype.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates or on coverslips at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute haspin-specific siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein depletion.
-
Analysis: Harvest cells for analysis by Western blotting to confirm protein knockdown or fix cells for immunofluorescence microscopy to observe mitotic phenotypes.
Immunofluorescence Staining for Protein Localization
This technique is used to visualize the subcellular localization of haspin and other mitotic proteins, as well as to assess the structural integrity of the mitotic apparatus.
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips. Apply experimental treatments (e.g., RNAi, drug inhibition) as required.
-
Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a blocking solution (e.g., 3% BSA in PBS) for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer (e.g., anti-haspin, anti-alpha-tubulin, anti-Aurora B) overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
DNA Staining: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Experimental Workflow Diagram
Conclusion and Future Directions
Haspin kinase is a cornerstone of mitotic regulation. Its specific phosphorylation of H3T3 initiates a critical signaling cascade that ensures the correct localization of the Chromosomal Passenger Complex, which in turn governs chromosome alignment, cohesion, and checkpoint signaling. The atypical nature of its kinase domain and its pivotal role in cell division have made haspin a subject of intense research and a promising target for drug development, particularly in oncology.[5][16] Future research will likely focus on identifying additional haspin substrates, further elucidating the intricate regulatory networks that control its activity, and developing highly specific and potent inhibitors for clinical applications. The continued study of haspin will undoubtedly provide deeper insights into the fundamental mechanisms that preserve genomic stability.
References
- 1. Structure, function and evolution of haspin and haspin-related proteins, a distinctive group of eukaryotic protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. embopress.org [embopress.org]
- 7. rupress.org [rupress.org]
- 8. Phosphorylation of threonine 3 on histone H3 by haspin kinase is required for meiosis I in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haspin: a mitotic histone kinase required for metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aurora-A promotes the establishment of spindle assembly checkpoint by priming the Haspin-Aurora-B feedback loop in late G2 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A kinase‐dependent role for Haspin in antagonizing Wapl and protecting mitotic centromere cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
The Haspin Inhibitor CHR-6494 TFA: A Technical Guide to its Role in Modulating Histone H3 Threonine 3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of CHR-6494 trifluoroacetate (TFA), a potent and selective small molecule inhibitor of Haspin kinase. Haspin kinase plays a pivotal role in mitosis through the specific phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical signaling event for the proper alignment and segregation of chromosomes. This document details the mechanism of action of CHR-6494 TFA, its effects on cellular processes, and its potential as an anti-cancer therapeutic. Quantitative data on its inhibitory activities are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of the interplay between this compound and H3T3 phosphorylation.
Introduction
Histone post-translational modifications are fundamental to the regulation of chromatin structure and function, influencing a myriad of cellular processes including gene transcription, DNA repair, and cell division. Among these modifications, the phosphorylation of histone H3 at threonine 3 (H3T3ph) has emerged as a key regulator of mitosis. This phosphorylation event is catalyzed by the serine/threonine kinase Haspin (also known as GSG2).
This compound is a first-in-class, specific inhibitor of Haspin kinase.[1] Its ability to block H3T3 phosphorylation disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This guide explores the technical details of this compound's function and its utility as a research tool and potential therapeutic agent.
This compound: Mechanism of Action and Biological Effects
This compound is a potent inhibitor of Haspin kinase with a reported IC50 of 2 nM.[2][3][4] By inhibiting Haspin, this compound effectively blocks the phosphorylation of its primary substrate, histone H3 at threonine 3.[2][3][4] This inhibition has significant downstream consequences for mitotic progression.
The phosphorylation of H3T3 by Haspin is a crucial step in the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. By preventing H3T3 phosphorylation, this compound disrupts the localization and activation of the CPC, leading to mitotic defects such as chromosome misalignment, spindle abnormalities, and ultimately, cell cycle arrest in the G2/M phase and the induction of apoptosis.[1][5]
Quantitative Data
The anti-proliferative and inhibitory effects of this compound have been quantified across various cancer cell lines. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) for Cell Growth Inhibition | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | [2][3] |
| HeLa | Cervical Cancer | 473 | [2][3] |
| MDA-MB-231 | Breast Cancer | 752 | [2][3] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [2] |
| COLO-792 | Melanoma | 497 | [6] |
| RPMI-7951 | Melanoma | 628 | [6] |
| MeWo | Melanoma | 396 | [6] |
| MDA-MB-435 | Melanoma (BRAFV600E mutant) | 611 | [6] |
| MCF7 | Breast Cancer | 900.4 | [7] |
| SKBR3 | Breast Cancer | 1530 | [7] |
| MCF10A | Non-tumorigenic Breast Epithelial | 547 | [7] |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 | [3] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| HCT-116 | Colorectal Cancer | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | [4] |
| MDA-MB-231 | Breast Cancer | 20 mg/kg, i.p., 15 consecutive days | Tumor growth inhibition | [4] |
| MDA-MB-231 | Breast Cancer | 50 mg/kg, i.p., 4 cycles of 5 consecutive days | No significant tumor growth inhibition | [8] |
| BxPC-3-Luc | Pancreatic Cancer | 50 mg/kg, i.p., 5 cycles of 5 consecutive days on/off | Significant tumor growth suppression | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (XTT Assay)
This protocol is adapted from studies evaluating the anti-proliferative effects of CHR-6494.[3][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 × 10^4 cells per well and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01–100 μM) in DMSO. Include a DMSO-only control.
-
Incubation: Incubate the plates for 48 hours.
-
XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.
-
Absorbance Measurement: After a 1-2 hour incubation with the XTT reagent, measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software such as GraphPad Prism.
Western Blot for Histone H3 Threonine 3 Phosphorylation
This protocol is a standard method for detecting changes in protein phosphorylation.[5][6]
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-antibodies.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 at Threonine 3 (anti-pH3T3) overnight at 4°C. A total Histone H3 antibody should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.[2][8]
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Visualizations
Signaling Pathway
Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and CPC recruitment, leading to mitotic arrest.
Experimental Workflow: Western Blot for pH3T3
Caption: Workflow for detecting phosphorylated Histone H3 at Threonine 3 (pH3T3) by Western Blot.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using flow cytometry and propidium iodide staining.
Conclusion
This compound is a valuable tool for studying the role of Haspin kinase and histone H3 threonine 3 phosphorylation in mitotic regulation. Its potent and selective inhibitory activity makes it a strong candidate for further investigation as an anti-cancer therapeutic, particularly in tumors where Haspin is overexpressed or where targeting mitotic checkpoints is a viable strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further research, including more extensive in vivo studies and combination therapies, will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. biocare.net [biocare.net]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Biological effects of inhibiting haspin with CHR-6494 TFA
An In-depth Technical Guide to the Biological Effects of Haspin Inhibition with CHR-6494 TFA
Introduction
Haspin (Haploid Germ cell-specific nuclear protein kinase), also known as GSG2, is a serine/threonine kinase crucial for the proper execution of mitosis.[1][2] Its primary role involves the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a key event that facilitates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres.[3][4] This process is essential for accurate chromosome alignment and segregation during cell division.[3][5][6] Due to its elevated expression in various cancers and its correlation with tumor malignancy and poor survival, Haspin has emerged as a promising target for anticancer therapies.[1][2][7]
CHR-6494 is a potent, first-in-class small-molecule inhibitor of Haspin kinase.[8] Supplied as a trifluoroacetate (TFA) salt, it has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer models. This technical guide provides a comprehensive overview of the biological effects of CHR-6494, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
CHR-6494 exerts its biological effects through the direct and potent inhibition of Haspin kinase activity. With an in vitro IC50 of 2 nM, it effectively blocks the catalytic function of the enzyme.[9] The primary and most well-documented downstream consequence of this inhibition is the marked reduction in the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[9][10] This specific phosphorylation is a critical signal for the proper localization of the CPC, which includes key mitotic regulators like Aurora B kinase.[4] By preventing H3T3 phosphorylation, CHR-6494 disrupts the CPC's ability to localize to the inner centromere, leading to a cascade of mitotic errors.[3]
Caption: Haspin signaling pathway and the inhibitory action of this compound.
Biological Effects of Haspin Inhibition
The disruption of the Haspin-H3T3ph-CPC axis by CHR-6494 leads to several distinct and measurable biological outcomes in cancer cells.
Cell Cycle Arrest
Treatment with CHR-6494 induces a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1][8] This is a direct consequence of the disruption of mitotic progression. For instance, in MDA-MB-231 breast cancer cells, treatment with 500 nM and 1000 nM CHR-6494 increased the percentage of cells in the G2/M phase from 17.7% to 25.4% and 26.3%, respectively.[1] The increase in MPM-2 positive cells, a marker for mitosis, confirms that a significant portion of the arrested cells are in the M phase.[1]
Mitotic Catastrophe and Spindle Defects
A hallmark of Haspin inhibition is the induction of mitotic catastrophe. Cells treated with CHR-6494 (e.g., 500 nM) exhibit severe mitotic defects, including abnormal morphology of the mitotic spindle and centrosome amplification.[9] This failure to correctly assemble the mitotic apparatus prevents proper chromosome segregation. Consequently, this leads to the upregulation of spindle assembly checkpoint proteins like BUB1 and the mitotic arrest marker Cyclin B1, as the cell attempts to halt division in response to the errors.[9]
Induction of Apoptosis
Unable to resolve the mitotic errors, cells treated with CHR-6494 ultimately undergo apoptosis (programmed cell death).[8][9][10] This effect is dose-dependent and has been observed across multiple cancer cell lines.[9] The induction of apoptosis is confirmed by significant increases in the activity of effector caspases, such as caspase 3 and 7. For example, after 72 hours of treatment, 300 nM and 600 nM of CHR-6494 increased caspase 3/7 activity by 3- and 6-fold in COLO-792 melanoma cells, and by 8.5- and 16-fold in RPMI-7951 melanoma cells, respectively.[9][10]
Caption: Logical flow of the cellular effects induced by CHR-6494.
Anti-Angiogenesis
Beyond its direct effects on tumor cells, CHR-6494 has also been shown to inhibit angiogenesis. In an ex vivo chicken embryo aortic arch ring assay, concentrations of 0.5 µM and 1.0 µM demonstrated anti-angiogenic properties, suggesting the compound may also impact the tumor microenvironment by restricting blood supply.[9]
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of CHR-6494 have been quantified across numerous studies. The following tables summarize this key data.
Table 1: In Vitro Anti-Proliferative Efficacy of this compound
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Duration (h) | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | 72 | [9] |
| HeLa | Cervical Cancer | 473 | 72 | [8][9] |
| MDA-MB-231 | Breast Cancer | 752 | 72 | [8][9] |
| Wi-38 | Normal Lung Fibroblast | 1059 | 72 | [9] |
| COLO-792 | Melanoma | 497 | 72 | [10] |
| RPMI-7951 | Melanoma | 628 | 72 | [10] |
| Various Melanoma | Melanoma | 396 - 1229 | 72 | [9] |
| BxPC-3-Luc | Pancreatic Cancer | 849 | 48 | [11][12][13] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | Concentration (nM) | Effect | Fold/Percent Change | Duration (h) | Reference |
| MDA-MB-231 | Breast Cancer | 500 | Increase in G2/M phase cells | From 17.7% to 25.4% | - | [1] |
| MDA-MB-231 | Breast Cancer | 1000 | Increase in G2/M phase cells | From 17.7% to 26.3% | - | [1] |
| COLO-792 | Melanoma | 300 | Increase in Caspase 3/7 activity | 3-fold | 72 | [9][10] |
| COLO-792 | Melanoma | 600 | Increase in Caspase 3/7 activity | 6-fold | 72 | [9][10] |
| RPMI-7951 | Melanoma | 300 | Increase in Caspase 3/7 activity | 8.5-fold | 72 | [9][10] |
| RPMI-7951 | Melanoma | 600 | Increase in Caspase 3/7 activity | 16-fold | 72 | [9][10] |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Nude Mice (HCT-116 Xenograft) | Colorectal Cancer | 50 mg/kg, i.p., 2 cycles of 5 consecutive days for 15 days | Dose-dependent tumor growth inhibition without body weight change. | [9] |
| Nude Mice (MDA-MB-231 Xenograft) | Breast Cancer | 20 mg/kg, i.p., for 15 consecutive days | Inhibition of tumor volume and weight compared to control. | [9] |
| Nude Mice (MDA-MB-231 Xenograft) | Breast Cancer | 50 mg/kg, i.p., 4 cycles of 5 consecutive days over 35 days | Failed to inhibit tumor growth under these conditions. | [1][2] |
| Apc min/+ Mice | Intestinal Polyps | i.p. injection for 50 days | Significantly inhibited intestinal polyp development. | [14] |
| Nude Mice (BxPC-3-Luc Xenograft) | Pancreatic Cancer | 50 mg/kg, i.p., 5 cycles of 5 consecutive days with 5-day breaks | Significantly inhibited tumor growth over 4 weeks. | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the dose-dependent effect of CHR-6494 on cell proliferation and calculate IC50 values.
-
Method (XTT Assay):
-
Cell Seeding: Seed cells (e.g., BxPC-3-Luc) in a 96-well plate at a density of 2x10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of CHR-6494 (dissolved in DMSO) in culture medium. Replace the medium in the wells with medium containing various concentrations of CHR-6494 (e.g., 0.01 to 100 µM).[11] Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
XTT Reagent Addition: Add XTT reagent (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis[4-methoxy6-nitro] benzene sulfonic acid hydrate) to each well according to the manufacturer's protocol.[11]
-
Measurement: After a 2-hour incubation with the reagent, measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using graphing software like GraphPad Prism.[12]
-
-
Method (Crystal Violet Staining):
-
Follow steps 1-3 as above.
-
Fixation: Wash cells with PBS and fix with a suitable fixative (e.g., methanol).
-
Staining: Stain the fixed cells with 0.5% crystal violet solution.
-
Washing & Solubilization: Wash away excess stain and allow the plate to dry. Solubilize the stain with a solubilizing agent (e.g., methanol or Sorenson’s buffer).
-
Measurement: Read the absorbance on a plate reader.
-
Cell Cycle Analysis
-
Objective: To quantify the distribution of cells in different phases of the cell cycle following CHR-6494 treatment.
-
Method (Propidium Iodide Staining & Flow Cytometry):
-
Treatment: Treat breast cancer cells (e.g., MDA-MB-231, SKBR3) with desired concentrations of CHR-6494 (e.g., 500 nM, 1000 nM) or vehicle control for a specified time.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
-
Caption: Experimental workflow for analyzing cell cycle distribution.
Apoptosis Assay
-
Objective: To detect and quantify the percentage of apoptotic cells.
-
Method (Annexin V-FITC/PI Staining):
-
Treatment & Harvesting: Treat cells as described for the cell cycle analysis and harvest them.
-
Washing: Wash cells twice with cold PBS and then resuspend in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer and analyze by flow cytometry immediately. Viable cells are Annexin V/PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1]
-
Western Blotting
-
Objective: To detect changes in the levels of specific proteins and their phosphorylation status (e.g., H3T3ph).
-
Method:
-
Cell Lysis: Treat cells with CHR-6494 (e.g., 1000 nM for 24 h), wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-Histone H3 (Thr3)) overnight at 4°C.[1]
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-linked secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image on a suitable imaging system. Use a loading control (e.g., actin or vinculin) to ensure equal protein loading.[15]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of CHR-6494 in a living organism.
-
Method (Mouse Xenograft Model):
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 2x10⁶ BxPC-3-Luc cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., average volume of 62 mm³).[1]
-
Randomization: Randomly divide the mice into control (vehicle) and treatment groups.
-
Treatment: Administer CHR-6494 or vehicle via the desired route (e.g., intraperitoneal injection) according to a predefined schedule (e.g., 50 mg/kg for 5 consecutive days).[11]
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
A Note on the TFA Counter-ion
CHR-6494 is supplied as a trifluoroacetate (TFA) salt. TFA is commonly used in the purification of synthetic peptides and small molecules.[16] While often considered inert, researchers should be aware that at certain concentrations, TFA itself can have biological effects, including the potential to inhibit or stimulate cell growth in a dose-dependent manner.[16] It is crucial to use a vehicle control containing an equivalent concentration of TFA when possible, although in the case of CHR-6494, the vehicle is typically DMSO. The reported effects are overwhelmingly attributed to the active CHR-6494 molecule, but this formulation detail is important for rigorous experimental design.
Conclusion
This compound is a highly potent and specific inhibitor of Haspin kinase that demonstrates significant anticancer activity both in vitro and in vivo. By blocking the phosphorylation of Histone H3 at threonine 3, it disrupts a critical mitotic signaling event, leading to G2/M arrest, mitotic catastrophe, and ultimately, apoptotic cell death in a wide range of cancer cell types. While its efficacy in some in vivo models can be variable, the collective data strongly support the continued investigation of Haspin inhibition as a valuable strategy in oncology. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of CHR-6494 and other Haspin inhibitors.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
CHR-6494 TFA-Induced Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of CHR-6494 TFA, a potent small-molecule inhibitor of Haspin kinase. It details the compound's mechanism of action, its ability to induce mitotic catastrophe in cancer cells, and the underlying signaling pathways. This guide summarizes key quantitative data and provides detailed protocols for relevant experimental assays to facilitate further research and development.
Introduction: Targeting Mitotic Kinases in Oncology
Mitotic kinases are critical regulators of cell division, and their dysregulation is a hallmark of cancer. Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase, has emerged as a promising therapeutic target.[1] Haspin's primary role during mitosis is the phosphorylation of Histone H3 at threonine 3 (H3T3), an essential step for the proper orchestration of chromosome segregation.[1][2]
This compound is a first-in-class, specific inhibitor of Haspin kinase.[3] By blocking this key mitotic event, CHR-6494 induces profound errors in cell division, leading to a form of cell death known as mitotic catastrophe. This mechanism makes it a compound of significant interest for cancer therapy, particularly in tumors where mitotic checkpoint integrity is crucial.[4][5]
Mechanism of Action: Inhibition of Haspin and H3T3 Phosphorylation
This compound is a highly potent inhibitor of Haspin kinase, with a reported half-maximal inhibitory concentration (IC50) of 2 nM in enzymatic assays.[4] Its primary molecular action is the direct prevention of the phosphorylation of Histone H3 at threonine 3 (pH3T3).[4][6]
This specific phosphorylation event is a crucial "positioning mark" for the Chromosomal Passenger Complex (CPC), a critical regulator of mitosis. The CPC, which includes key proteins like Aurora B kinase and Survivin, requires pH3T3 to correctly localize to the centromeres during prophase and metaphase.[6] By inhibiting Haspin, CHR-6494 effectively erases this mark, leading to the mislocalization of the CPC and the subsequent disruption of its downstream functions, which are vital for accurate chromosome alignment and segregation.[7]
The inhibition of CHR-6494 also leads to downstream effects on other key cell cycle and survival proteins. Treatment with CHR-6494 has been shown to inhibit Survivin protein levels while inducing the expression of the tumor suppressor p53.[5] This dual effect of disrupting mitosis and promoting pro-apoptotic signaling contributes to its efficacy.
Caption: Signaling pathway of this compound-induced mitotic catastrophe.
Induction of Mitotic Catastrophe and Apoptosis
Treatment of cancer cells with CHR-6494 at nanomolar concentrations leads to a cascade of mitotic failures. The resulting phenotype is a classic example of mitotic catastrophe, characterized by:
-
Abnormal Mitotic Spindles: Immunofluorescence studies reveal disorganized and often multipolar mitotic spindles.[4]
-
Centrosome Amplification: Cells treated with the compound show an increase in the number of centrosomes, contributing to the formation of multipolar spindles.[4]
-
G2/M Arrest: Cell cycle analysis consistently shows an accumulation of cells in the G2/M phase, indicative of a failure to complete mitosis.[8]
-
Upregulation of Mitotic Markers: The arrest is often accompanied by an upregulation of the spindle assembly checkpoint protein BUB1 and the mitotic marker Cyclin B1.[4]
Ultimately, this catastrophic failure of mitosis triggers programmed cell death, or apoptosis. This is evidenced by significant increases in the activity of effector caspases 3 and 7.[4][8]
Quantitative Efficacy Data
The anti-proliferative and pro-apoptotic effects of CHR-6494 have been quantified across numerous cancer cell lines and in vivo models.
In Vitro Anti-Proliferative Activity
CHR-6494 demonstrates dose-dependent inhibition of cell growth across a wide range of cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Citation |
| HCT-116 | Colorectal Carcinoma | 500 | 72 hours | [4] |
| HeLa | Cervical Cancer | 473 | 72 hours | [4] |
| MDA-MB-231 | Breast Cancer | 752 | 72 hours | [4] |
| SKBR3 | Breast Cancer | 1530 | Not Specified | [6] |
| MCF7 | Breast Cancer | 900.4 | Not Specified | [6] |
| Wi-38 | Normal Lung Fibroblast | 1059 | 72 hours | [4] |
| COLO-792 | Melanoma | 497 | 72 hours | [8] |
| RPMI-7951 | Melanoma | 628 | 72 hours | [8] |
| Various Melanoma | Melanoma | 396 - 1229 | 72 hours | [4] |
| BxPC-3-Luc | Pancreatic Cancer | 849 | Not Specified | [1] |
Table 1: Summary of published IC50 values for this compound in various cell lines.
In Vitro Apoptosis Induction
The induction of apoptosis is a key consequence of mitotic catastrophe.
| Cell Line | Cancer Type | CHR-6494 Conc. | Treatment | Fold Increase in Caspase 3/7 Activity | Citation |
| COLO-792 | Melanoma | 300 nM | 72 hours | 3-fold | [4][8] |
| COLO-792 | Melanoma | 600 nM | 72 hours | 6-fold | [4][8] |
| RPMI-7951 | Melanoma | 300 nM | 72 hours | 8.5-fold | [4][8] |
| RPMI-7951 | Melanoma | 600 nM | 72 hours | 16-fold | [4][8] |
Table 2: Induction of apoptosis measured by Caspase 3/7 activity.
In Vivo Antitumor Activity
CHR-6494 has demonstrated significant antitumor properties in preclinical xenograft models.
| Model | Cancer Type | Dose & Administration | Treatment Schedule | Outcome | Citation |
| HCT-116 Xenograft | Colorectal | 50 mg/kg, i.p. | 2 cycles of 5 consecutive days | Inhibited tumor growth | [4] |
| MDA-MB-231 Xenograft | Breast | 20 mg/kg, i.p. | 15 consecutive days | Inhibited tumor growth | [4] |
| ApcMin/+ Mice | Intestinal Polyps | Not specified, i.p. | 50 days | Significantly inhibited polyp development | [2][9] |
Table 3: Summary of in vivo efficacy of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
Caption: General experimental workflow for assessing this compound effects.
Cell Viability (XTT Assay)
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
XTT Cell Viability Assay Kit (XTT Reagent and Electron Coupling Reagent)[10]
-
Microplate reader (450 nm and 660 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[11]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.[4]
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[10]
-
Assay: Add 50-70 µL of the XTT working solution to each well.[10][11]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until the color change is apparent.[10]
-
Measurement: Shake the plate gently and read the absorbance at 450 nm (for the formazan product) and 660 nm (for background correction) using a microplate reader.[10]
-
Analysis: Subtract the 660 nm reading from the 450 nm reading. Plot the corrected absorbance against drug concentration and use a non-linear regression to calculate the IC50 value.
Apoptosis (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
White-walled 96-well plates
-
Treated cell cultures (as prepared in 5.1)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Plate Setup: Perform cell seeding and treatment in a white-walled 96-well plate suitable for luminescence readings.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[12]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[12]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[12]
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Analysis: Calculate the fold-change in caspase activity by normalizing the readings from drug-treated wells to the readings from vehicle-treated control wells.
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cell cultures
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)[13]
-
Flow cytometer
Protocol:
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize. Combine all cells from each sample.
-
Washing: Wash the cells once with cold PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in a small amount of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. This step is critical to prevent clumping.[14]
-
Storage: Incubate cells in ethanol for at least 2 hours at 4°C. Samples can be stored at this stage for several weeks.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 1 mL of PI Staining Solution.[13]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use pulse processing (e.g., Area vs. Width) to gate on single cells and exclude doublets.
-
Data Interpretation: Generate DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates a mitotic arrest.
Immunofluorescence Microscopy
This technique is used to visualize the cellular components affected by CHR-6494, such as the mitotic spindle and centrosomes.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin or Goat Serum in PBS)
-
Primary Antibodies:
-
Mouse or Rabbit anti-α-tubulin (for mitotic spindle)
-
Rabbit or Mouse anti-γ-tubulin (for centrosomes)
-
-
Fluorescently-labeled Secondary Antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594)
-
Nuclear Stain (e.g., DAPI)
-
Antifade Mounting Medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with this compound as desired.
-
Fixation: Remove the culture medium and gently wash with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[15][16]
-
Washing: Wash the cells 3 times with PBS.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes to allow antibodies to access intracellular structures.[15]
-
Blocking: Wash with PBS, then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[15]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[17]
-
Washing: Wash the coverslips 3 times with PBS.
-
Secondary Antibody Incubation: Dilute the appropriate fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.[15]
-
Nuclear Staining: Wash 3 times with PBS. Incubate with DAPI solution for 5-10 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope, capturing images of the mitotic spindles (α-tubulin), centrosomes (γ-tublin), and DNA (DAPI) to identify abnormalities.
Conclusion
This compound is a potent and specific inhibitor of Haspin kinase that effectively induces mitotic catastrophe and apoptosis in a broad range of cancer cell lines. Its well-defined mechanism of action, centered on the disruption of Histone H3 phosphorylation and subsequent CPC mislocalization, provides a strong rationale for its development as an anticancer agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers seeking to further investigate the therapeutic potential of targeting the Haspin kinase pathway in oncology.
References
- 1. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Co-inhibition of Aurora A and Haspin kinases enhances survivin blockage and p53 induction for mitotic catastrophe and apoptosis in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. ulab360.com [ulab360.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 16. ulab360.com [ulab360.com]
- 17. biotium.com [biotium.com]
G2/M Cell Cycle Arrest Induced by CHR-6494 TFA: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haploid germ cell-specific nuclear protein kinase (HASPIN) is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (pH3T3).[1][2] This phosphorylation event is essential for the proper accumulation of the chromosomal passenger complex (CPC) at centromeres, which in turn ensures correct spindle-kinetochore attachment, chromosome cohesion, and segregation during cell division.[1][3] Given its restricted expression in proliferating cells and its elevated levels in various cancers, HASPIN has emerged as a promising target for anticancer drug development.[1][2] CHR-6494 TFA is a potent, first-in-class small-molecule inhibitor of HASPIN, which has demonstrated significant anti-proliferative and pro-apoptotic activities in numerous cancer models by inducing G2/M cell cycle arrest.[3][4][5] This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and experimental methodologies related to this compound-induced G2/M arrest.
Core Mechanism of Action
This compound exerts its effect by directly inhibiting the kinase activity of HASPIN. This interruption of the normal mitotic signaling cascade leads to a series of downstream events culminating in cell cycle arrest and, ultimately, apoptosis. The primary mechanism does not appear to involve the induction of DNA damage, as treatment with CHR-6494 did not lead to an increase in markers such as γ-H2AX, phospho-CHK1, or phospho-CHK2.[2]
The key steps in the pathway are:
-
HASPIN Inhibition : CHR-6494 binds to HASPIN, potently inhibiting its kinase activity with an IC50 of 2 nM.[4]
-
H3T3 Phosphorylation Blockade : The inhibition of HASPIN prevents the phosphorylation of its primary substrate, Histone H3 at Threonine 3.[1][4]
-
Mitotic Defects : The absence of pH3T3 leads to defects in chromosome alignment and cohesion, causing abnormal mitotic spindle morphology and centrosome amplification.[3][4]
-
Checkpoint Activation : These mitotic errors trigger the spindle assembly checkpoint, leading to the upregulation of proteins like BUB1.[4]
-
G2/M Arrest : The cell cycle is halted at the G2/M transition to prevent catastrophic mitotic progression. This arrest is marked by the accumulation of mitotic markers like Cyclin B1.[4]
-
Apoptosis : Prolonged mitotic arrest ultimately induces programmed cell death (apoptosis).[1][4]
Quantitative Analysis of In Vitro Efficacy
CHR-6494 demonstrates potent, dose-dependent anti-proliferative effects across a wide range of cancer cell lines.
Table 1: IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | [4][6] |
| HeLa | Cervical Cancer | 473 | [4][6] |
| MDA-MB-231 | Breast Cancer | 752 - 757.1 | [1][4][6] |
| SKBR3 | Breast Cancer | 1530 | [1] |
| MCF7 | Breast Cancer | 900.4 | [1] |
| Various Melanoma | Melanoma | 396 - 1229 | [4][7] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [4] |
| MCF10A | Non-tumorigenic Breast | 547 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G2/M Phase (Mean ± SD) | Reference |
| MDA-MB-231 | Control (DMSO) | 17.7 ± 0.6% | [1] |
| MDA-MB-231 | 500 nM CHR-6494 | 25.4 ± 0.5% | [1] |
| MDA-MB-231 | 1000 nM CHR-6494 | 26.3 ± 1.5% | [1] |
| SKBR3 & MCF7 | Various Doses | Similar dose-dependent increases observed | [1] |
Note: In MDA-MB-231 cells, while 1000 nM CHR-6494 significantly increased the population of mitotic (MPM-2 positive) cells, this did not fully account for the total increase in the G2/M fraction, indicating that a majority of the arrested cells are in the G2 phase.[1]
Key Experimental Methodologies
Reproducible and accurate assessment of CHR-6494's effects relies on standardized cellular and molecular biology techniques.
Cell Viability (XTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0 to 10^5 nM) and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[4]
-
Prepare the XTT labeling mixture (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) according to the manufacturer's instructions.
-
Add the XTT reagent to each well and incubate for 4-6 hours at 37°C.
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[1]
-
Protocol:
-
Culture cells with the desired concentrations of this compound (e.g., 500 nM, 1000 nM) for 24-36 hours.[1]
-
Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The G2/M population is identified by its characteristic 4N DNA content.
-
Mitotic Cell Quantification (MPM-2 Staining)
To specifically identify cells in M-phase, co-staining with an antibody against the mitosis-specific phosphoprotein marker MPM-2 is performed.[1]
-
Protocol:
-
Follow steps 1-3 from the Cell Cycle Analysis protocol.
-
After fixation, permeabilize the cells with a solution like 0.25% Triton X-100 in PBS.
-
Incubate cells with an anti-phospho-Ser/Thr-Pro MPM-2 primary antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Resuspend cells in a PI/RNase A solution.
-
Analyze by flow cytometry, gating on the MPM-2 positive population to quantify mitotic cells.
-
Western Blotting for pH3T3
This technique is used to confirm the on-target effect of CHR-6494 by measuring the levels of histone H3 phosphorylation.
-
Protocol:
-
Treat cells with this compound (e.g., 1000 nM) for 24 hours.[1]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total Histone H3 or a loading control like GAPDH to ensure equal loading.
-
In Vivo Efficacy
The anti-tumor properties of CHR-6494 have been validated in several mouse xenograft models.
-
Colorectal Cancer Model: In nude mice bearing HCT-116 xenografts, intraperitoneal (i.p.) administration of CHR-6494 (50 mg/kg) in cycles resulted in dose-dependent tumor growth inhibition without significantly affecting the body weight of the mice.[4]
-
Breast Cancer Model: In an MDA-MB-231 xenograft model, CHR-6494 (20 mg/kg, i.p.) inhibited tumor volume and weight.[4] However, another study noted that the compound failed to inhibit MDA-MB-231 tumor growth under conditions that were effective in the colorectal model, suggesting that efficacy may be context-dependent.[1]
-
Intestinal Polyp Model: In Apc(Min/+) mice, a model for familial colon tumors, CHR-6494 administration significantly inhibited the development of intestinal polyps.[8][9]
Conclusion
This compound is a potent and specific inhibitor of HASPIN kinase that effectively induces G2/M cell cycle arrest and apoptosis in a broad range of cancer cell lines. Its mechanism of action is well-defined, stemming from the blockade of Histone H3 Threonine 3 phosphorylation, which leads to critical mitotic defects and subsequent cell cycle arrest. The quantitative data from in vitro studies robustly support its anti-proliferative effects. While in vivo studies have shown promising results in some models, further investigation is warranted to optimize dosing strategies and identify patient populations most likely to benefit from HASPIN inhibition. The detailed methodologies provided herein serve as a guide for researchers to further explore the therapeutic potential of CHR-6494 and other HASPIN inhibitors in oncology drug development.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 8. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Induction by CHR-6494 TFA in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and effects of CHR-6494 TFA, a potent Haspin kinase inhibitor, in inducing apoptosis in various cancer cell lines. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support further research and drug development efforts in oncology.
Core Mechanism of Action
This compound is a first-in-class, specific inhibitor of the serine/threonine kinase Haspin.[1] Haspin plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[2][3] This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. By inhibiting Haspin with an IC50 of 2 nM, this compound effectively blocks H3T3 phosphorylation.[4][5] This disruption of a key mitotic checkpoint leads to a "mitotic catastrophe," characterized by abnormal mitotic spindle formation, centrosome amplification, and chromosome misalignment.[6][7] Ultimately, this cellular crisis triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancerous cells.[7]
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated across a range of human cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | XTT Assay | [1][5][8] |
| HeLa | Cervical Cancer | 473 | XTT Assay | [1][5][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 752 | XTT Assay | [1][5][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 757.1 | XTT Assay | [2] |
| MCF7 | Breast Cancer | 900.4 | XTT Assay | [2] |
| SKBR3 | Breast Cancer | 1530 | XTT Assay | [2] |
| Wi-38 | Normal Lung Fibroblast | 1059 | Not Specified | [5] |
| COLO-792 | Melanoma (Wild Type) | 497 | Crystal Violet Assay | [6] |
| RPMI-7951 | Melanoma (BRAFV600E) | 628 | Crystal Violet Assay | [6] |
| Melanoma Cell Lines | Melanoma (BRAFV600E mutants, NRAS mutants, wild type) | 396 - 1229 | Crystal Violet Assay | [6][9] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Treatment | Fold Increase in Caspase 3/7 Activity | Reference |
| COLO-792 | Melanoma | 300 nM this compound (72h) | 3-fold | [5][8] |
| COLO-792 | Melanoma | 600 nM this compound (72h) | 6-fold | [5][8] |
| RPMI-7951 | Melanoma | 300 nM this compound (72h) | 8.5-fold | [5][8] |
| RPMI-7951 | Melanoma | 600 nM this compound (72h) | 16-fold | [5][8] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
CHR-6494 TFA: A Potent Haspin Inhibitor Activating the Spindle Assembly Checkpoint
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CHR-6494 trifluoroacetate (TFA) is a potent and specific small-molecule inhibitor of haspin, a serine/threonine kinase that plays a critical role in mitosis. Haspin's primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) and subsequent accurate chromosome segregation. By inhibiting haspin, CHR-6494 TFA disrupts these fundamental mitotic processes, leading to mitotic catastrophe and cell death in cancer cells. A key consequence of this disruption is the robust activation of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures genomic integrity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on the spindle assembly checkpoint.
Introduction to the Spindle Assembly Checkpoint
The spindle assembly checkpoint (SAC) is a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] It delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the microtubules of the mitotic spindle.[1] When kinetochores are unattached or improperly attached, the SAC is activated, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B1, key proteins that promote sister chromatid cohesion and mitotic progression, respectively. A weakened or compromised SAC can lead to aneuploidy, a hallmark of many cancers, making the SAC an attractive target for cancer therapy.[1]
This compound: A Specific Inhibitor of Haspin Kinase
This compound is a first-in-class inhibitor of haspin kinase with a high degree of specificity.[2] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3.[3][4] This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), which includes key proteins like Aurora B kinase, Borealin, Survivin, and INCENP. The proper localization of the CPC to the centromere is vital for correcting improper microtubule-kinetochore attachments and for the proper functioning of the SAC.
Mechanism of Action: How this compound Activates the Spindle Assembly Checkpoint
The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of haspin kinase activity.[3] This inhibition sets off a cascade of events that ultimately leads to mitotic catastrophe and apoptosis, with the activation of the spindle assembly checkpoint being a central feature.
Inhibition of Histone H3 Threonine 3 Phosphorylation
This compound directly binds to the ATP-binding pocket of haspin, preventing it from phosphorylating histone H3 at threonine 3.[5] This reduction in H3T3ph levels disrupts the recruitment of the chromosomal passenger complex to the centromeres.
Disruption of Chromosome Alignment and Spindle Formation
The mislocalization of the CPC due to the absence of the H3T3ph docking site leads to severe defects in chromosome alignment at the metaphase plate.[5][6] Cells treated with this compound exhibit abnormal mitotic spindles and centrosome amplification, contributing to the overall mitotic disarray.[3]
Robust Activation of the Spindle Assembly Checkpoint
The presence of misaligned chromosomes and improperly attached kinetochores is a potent signal for the activation of the spindle assembly checkpoint. In response to treatment with this compound, cells arrest in mitosis.[7] This mitotic arrest is characterized by the upregulation of key SAC proteins, including BUB1, and the stabilization of the mitotic arrest marker, cyclin B1.[3][4] This indicates that the SAC is actively preventing the cell from proceeding to anaphase in the presence of widespread chromosomal errors.
Induction of Mitotic Catastrophe and Apoptosis
Prolonged activation of the SAC in the face of irreparable mitotic defects ultimately triggers a form of cell death known as mitotic catastrophe. This is followed by the induction of apoptosis, as evidenced by increased caspase-3/7 activity and PARP cleavage in cancer cells treated with this compound.[3][5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | 500 | [3] |
| HeLa | Cervical Cancer | 473 | [3] |
| MDA-MB-231 | Breast Cancer | 752 | [3] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [3] |
| COLO-792 | Melanoma | 497 | [5] |
| RPMI-7951 | Melanoma | 628 | [5] |
| Melanoma Cell Lines (various) | Melanoma | 396 - 1229 | [8] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| HCT-116 | Colorectal Cancer | 50 mg/kg; i.p. (two cycles of five consecutive days for 15 days) | Inhibition of tumor growth | [3] |
| MDA-MB-231 | Breast Cancer | 20 mg/kg; i.p. (for 15 consecutive days) | Inhibition of tumor growth | [3] |
| BxPC-3-Luc | Pancreatic Cancer | Not specified | Significantly suppressed tumor growth | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on the spindle assembly checkpoint.
Cell Viability and Proliferation Assays
-
Protocol: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the crystal violet staining assay or XTT assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
-
Protocol: Cells are treated with this compound or a vehicle control. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against proteins of interest (e.g., phospho-H3T3, BUB1, Cyclin B1, cleaved PARP) and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody, and the signal is detected using a chemiluminescence-based system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Flow Cytometry for Cell Cycle Analysis
-
Protocol: Cells are treated with this compound for various time points. After treatment, cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on the DNA content histogram.
Immunofluorescence Microscopy
-
Protocol: Cells are grown on coverslips and treated with this compound. After treatment, cells are fixed, permeabilized, and incubated with primary antibodies against specific cellular components (e.g., α-tubulin for microtubules, γ-tubulin for centrosomes, phospho-H3T3). The cells are then stained with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Data Analysis: Images are captured using a fluorescence microscope to visualize the morphology of the mitotic spindle, centrosomes, and chromosome alignment.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Caption: Mechanism of this compound leading to SAC activation and apoptosis.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical flow from haspin inhibition to cell death.
Conclusion
This compound is a potent inhibitor of haspin kinase that effectively induces cell death in a variety of cancer cell lines. Its mechanism of action is intrinsically linked to the disruption of normal mitotic processes, which in turn leads to a robust activation of the spindle assembly checkpoint. This activation serves as a key cellular response to the chromosomal chaos induced by haspin inhibition. The detailed understanding of how this compound engages and ultimately overwhelms the SAC provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. Further research into synergistic combinations with other agents that target different aspects of the cell cycle or DNA damage response may unlock even greater therapeutic potential.
References
- 1. the-spindle-assembly-checkpoint-perspectives-in-tumorigenesis-and-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haspin balances the ratio of asymmetric cell division through Wnt5a and regulates cell fate decisions in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 9. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
CHR-6494 TFA: A Novel Therapeutic Avenue for Melanoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Melanoma, a malignancy of escalating incidence, presents a formidable therapeutic challenge due to its heterogeneity and the emergence of drug resistance. Current targeted therapies, primarily focusing on the MAPK pathway, have shown significant but often transient success. This necessitates the exploration of novel therapeutic targets. CHR-6494 TFA, a potent and selective inhibitor of Haspin kinase, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical data supporting this compound as a potential therapeutic for melanoma, both as a monotherapy and in combination with existing treatments. We delve into its mechanism of action, present quantitative data from key experiments, detail experimental protocols, and visualize the underlying biological pathways and workflows.
Introduction to Haspin Kinase and its Role in Melanoma
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in the proper alignment of chromosomes during mitosis.[1] Its primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1] This phosphorylation event is critical for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation.[1] Dysregulation of mitotic kinases is a hallmark of many cancers, and their inhibition represents a key therapeutic strategy. In melanoma, the expression of several mitotic kinases is elevated, contributing to uncontrolled cell proliferation.[1]
Mechanism of Action of this compound
This compound is a potent inhibitor of Haspin kinase with an IC50 of 2 nM. By inhibiting Haspin, this compound prevents the phosphorylation of Histone H3 at threonine 3. This disruption of a key mitotic event leads to defects in chromosome alignment, the formation of multipolar spindles, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1] This mechanism of action is distinct from therapies targeting the MAPK pathway, suggesting its potential efficacy in melanoma, including in cell lines resistant to BRAF and MEK inhibitors.[1]
Quantitative Data Summary
The anti-melanoma activity of this compound has been demonstrated in various preclinical studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-proliferative Activity of this compound in Melanoma Cell Lines [1]
| Cell Line | Genotype | IC50 (nM) |
| MeWo | Wild Type | 396 |
| COLO-792 | Wild Type | 497 |
| MDA-MB-435 | BRAF V600E | 611 |
| RPMI-7951 | BRAF V600E | 628 |
| A375 | BRAF V600E | Not explicitly stated, but sensitive |
| SK-MEL-28 | BRAF V600E | Not explicitly stated, but sensitive |
| G-361 | BRAF V600E | Not explicitly stated, but sensitive |
| C-32 | BRAF V600E | Not explicitly stated, but sensitive |
| Other NRAS mutants & Wild Type | Various | 396 - 1229 |
Table 2: Induction of Apoptosis by this compound in Melanoma Cell Lines
| Cell Line | Treatment Concentration (nM) | Caspase 3/7 Activity (Fold Increase) |
| COLO-792 | 300 | 3 |
| COLO-792 | 600 | 6 |
| RPMI-7951 | 300 | 8.5 |
| RPMI-7951 | 600 | 16 |
Table 3: Synergistic Anti-proliferative Effects of this compound with a MEK Inhibitor (Trametinib) [1]
| Cell Line | CHR-6494 (nM) | MEK Inhibitor (nM) | Cell Viability (% of control) |
| MeWo | 300 (single agent) | - | 64.4 |
| MeWo | - | 1 (single agent) | 72.8 |
| MeWo | 300 | 1 | 22.6 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (Crystal Violet Staining)[1]
-
Cell Plating: Melanoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, a MEK inhibitor, or a combination of both. A vehicle control (DMSO) is also included. The total volume in each well is 200 µL.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Staining: The culture medium is removed, and cells are washed with PBS. 100 µL of 0.5% crystal violet solution (in 20% methanol) is added to each well and incubated for 20 minutes at room temperature.
-
Washing and Solubilization: The crystal violet solution is removed, and the plates are washed with water to remove excess stain. The plates are allowed to air dry. 100 µL of 10% acetic acid is added to each well to solubilize the stain.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase 3/7 Activity)[1]
-
Cell Plating and Treatment: Cells are plated and treated with this compound as described in the cell viability assay protocol.
-
Caspase-Glo® 3/7 Assay: After the 72-hour incubation period, the Caspase-Glo® 3/7 Reagent is added to each well according to the manufacturer's instructions.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence of each well is measured using a luminometer. The fold increase in caspase activity is calculated relative to the vehicle-treated control.
Western Blot Analysis[1]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-phospho-Histone H3 (Thr3), anti-cleaved PARP, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model (General Protocol)
-
Cell Implantation: 1-5 x 10^6 melanoma cells (e.g., A375) in a solution of PBS and Matrigel are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily or on a 5-day on, 2-day off schedule). The vehicle control group receives the vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound in disrupting mitosis.
Caption: Synergistic effect of this compound and a MEK inhibitor.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for the treatment of melanoma. Its distinct mechanism of action, targeting the mitotic kinase Haspin, provides a strong rationale for its development, particularly for patient populations that are resistant to current targeted therapies. The preclinical data robustly demonstrate its anti-proliferative and pro-apoptotic effects in a range of melanoma cell lines. Furthermore, the synergistic activity observed with MEK inhibitors suggests a powerful combination therapy strategy that could enhance efficacy and potentially overcome resistance mechanisms.
Future research should focus on conducting in vivo studies using melanoma xenograft models to validate the promising in vitro findings and to establish optimal dosing and treatment schedules. Further investigation into the molecular mechanisms underlying the synergy between this compound and MEK inhibitors is also warranted. Ultimately, the progression of this compound into clinical trials will be crucial to determine its safety and efficacy in melanoma patients.
References
CHR-6494 TFA: A Novel Mitotic Kinase Inhibitor for Colorectal Cancer Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies that target fundamental cancer cell processes. One such process is mitosis, the dysregulation of which is a hallmark of cancer. CHR-6494 TFA, a potent and specific small-molecule inhibitor of the atypical mitotic kinase Haspin, has emerged as a promising agent in preclinical colorectal cancer research. By disrupting a key signaling event required for proper chromosome alignment and segregation, CHR-6494 induces a state of mitotic catastrophe, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound in the context of colorectal cancer research.
Introduction: Targeting Mitosis in Colorectal Cancer
The integrity of mitosis is maintained by a network of regulatory kinases, including Aurora kinases and Polo-like kinases. Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a unique serine/threonine kinase that plays a critical role in mitosis by phosphorylating Histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), which includes key proteins like Aurora B kinase, ensuring its correct localization to the centromere.[1] Proper CPC function is essential for chromosome alignment and segregation.[1]
In many cancers, including colorectal cancer, mitotic kinases are often overexpressed, correlating with tumor malignancy and poor survival.[3][4] Consequently, inhibiting these kinases represents a targeted therapeutic approach. This compound has been identified as a first-in-class, potent inhibitor of Haspin kinase, demonstrating antitumor activity across various cancer models, including CRC.[5][6]
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of Haspin kinase.[5] The downstream consequences of this inhibition disrupt the mitotic process, leading to cell death.
-
Direct Target Inhibition: CHR-6494 is a potent inhibitor of Haspin, with a reported half-maximal inhibitory concentration (IC50) of 2 nM in biochemical assays.[5][7]
-
Blockade of Histone H3 Phosphorylation: The primary molecular consequence of Haspin inhibition is the suppression of Histone H3 phosphorylation at threonine 3 (H3T3ph).[1][7]
-
Induction of Mitotic Catastrophe: The absence of the H3T3ph signal prevents the proper localization and function of the CPC. This leads to severe mitotic defects, including chromosome misalignment, abnormal mitotic spindle formation, and centrosome amplification.[1][2] This state, known as mitotic catastrophe, ultimately triggers apoptosis.[2]
-
Cell Cycle Arrest: As a consequence of the mitotic disruption, cells treated with CHR-6494 arrest in the G2/M phase of the cell cycle.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in disrupting mitosis.
Preclinical Efficacy in Colorectal Cancer Models
CHR-6494 has demonstrated significant antitumor activity in both in vitro and in vivo models of colorectal cancer.
In Vitro Activity
The compound effectively inhibits the proliferation of human colorectal cancer cell lines in a dose-dependent manner.[2][7]
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| HCT-116 | Colorectal Carcinoma | 500 | 72 hours |
| HeLa | Cervical Cancer | 473 | 72 hours |
| MDA-MB-231 | Breast Cancer | 752 | 72 hours |
| Data sourced from MedChemExpress and Huertas et al., 2012.[2][6][7] |
In Vivo Activity
Studies using xenograft and genetic mouse models have confirmed the ability of CHR-6494 to suppress tumor growth in vivo.
| Model | Treatment Regimen | Outcome |
| HCT-116 Xenograft | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Dose-dependent tumor growth inhibition |
| ApcMin/+ Mouse Model | 50 mg/kg, i.p., for 50 days | Significant reduction in intestinal polyps (24.6 ± 13.8 vs. 58.5 ± 17.5 in controls) |
| Data sourced from MedChemExpress and Tanaka et al., 2020.[7][8][9] |
Experimental Protocols
The following sections detail the methodologies used to evaluate CHR-6494 in colorectal cancer models, synthesized from published studies.
In Vitro Cell Viability Assay
This protocol is used to determine the IC50 value of CHR-6494 against cancer cell lines.
-
Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 2x10³ to 5x10³ cells per well and allowed to adhere overnight.
-
Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution.[10][11] Serial dilutions are then prepared in culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is replaced with medium containing various concentrations of CHR-6494 or a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as XTT or Crystal Violet.[2][10] The absorbance is read using a plate reader, and the results are normalized to the vehicle-treated control wells to determine the percentage of viability.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This protocol assesses the antitumor efficacy of CHR-6494 in a mouse model.
References
- 1. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 4. Co-inhibition of Aurora A and Haspin kinases enhances survivin blockage and p53 induction for mitotic catastrophe and apoptosis in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CHR-6494 TFA: A Technical Guide on its Impact on Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The unique biology of PDAC, characterized by a dense desmoplastic stroma and profound therapeutic resistance, necessitates the exploration of novel therapeutic targets. One such emerging target is the serine/threonine kinase HASPIN (Haploid Germ Cell-Specific Nuclear Protein Kinase), a key regulator of mitosis. CHR-6494 TFA, a potent and selective inhibitor of HASPIN, has demonstrated anti-proliferative effects in various cancer models. This technical guide provides an in-depth overview of the current understanding of this compound's impact on pancreatic cancer cell lines, detailing its mechanism of action, effects on cell viability, and the underlying signaling pathways. While data on a broad range of pancreatic cancer cell lines remains under investigation, this document synthesizes the available evidence to inform further research and development efforts.
Core Mechanism of Action
This compound is a potent inhibitor of HASPIN kinase with an IC50 of 2 nM[1][2]. The primary substrate of HASPIN is Histone H3 at threonine 3 (H3T3)[3][4]. Phosphorylation of H3T3 by HASPIN is a critical event during mitosis, creating a docking site for the Chromosomal Passenger Complex (CPC), which includes key proteins like Survivin and Aurora B kinase[5]. The proper localization of the CPC is essential for accurate chromosome segregation and cytokinesis[5].
By inhibiting HASPIN, this compound prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC[5]. This disruption of a fundamental mitotic process results in mitotic catastrophe, characterized by chromosome misalignment and segregation errors, ultimately triggering apoptosis and inhibiting cancer cell proliferation[6]. Studies involving the knockdown of HASPIN in pancreatic cancer cell lines have confirmed that its inhibition suppresses proliferation and promotes apoptosis[7].
Impact on Pancreatic Cancer Cell Viability
This compound has been shown to inhibit the growth of the human pancreatic cancer cell line BxPC-3-Luc in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 849.0 nM following a 48-hour treatment period[3].
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Assay | Reference |
| BxPC-3-Luc | 48 hours | 849.0 | XTT Assay | [3] |
| PANC-1 | Not Available | - | - | - |
| MIA PaCa-2 | Not Available | - | - | - |
Data for PANC-1 and MIA PaCa-2 cell lines are not currently available in the reviewed literature.
While specific IC50 values for this compound in other common pancreatic cancer cell lines such as PANC-1 and MIA PaCa-2 are not yet publicly available, studies on other HASPIN inhibitors suggest that this class of compounds is effective against various pancreatic cancer cell backgrounds. For instance, the HASPIN inhibitor LJ5157 has demonstrated potent anti-cancer activity in gemcitabine-resistant Panc-1 cells[8].
Downstream Effects: Cell Cycle Arrest and Apoptosis
Inhibition of HASPIN by this compound is expected to induce cell cycle arrest and apoptosis in pancreatic cancer cells, consistent with findings in other cancer types. While direct quantitative data for pancreatic cancer cell lines treated with this compound is limited, studies on HASPIN knockdown in PANC-1 and SW1990 pancreatic cancer cells have shown a significant blockage of the cell cycle at the G2 phase and a promotion of apoptosis[7].
In breast cancer cell lines, treatment with CHR-6494 led to an increase in the percentage of cells in the G2/M phase of the cell cycle and induced apoptosis, as evidenced by Annexin V staining[4][9]. Similarly, in melanoma cell lines, CHR-6494 induced apoptosis, confirmed by increased caspase 3/7 activity and cleavage of PARP. It is highly probable that a similar sequence of events occurs in pancreatic cancer cells treated with this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of HASPIN inhibition by this compound and a typical experimental workflow for evaluating its effects on pancreatic cancer cell lines.
Caption: Proposed mechanism of this compound action in pancreatic cancer cells.
Caption: A typical workflow for assessing this compound's effects.
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is adapted from the methodology used to determine the IC50 of CHR-6494 in BxPC-3-Luc cells[3].
-
Cell Seeding: Seed pancreatic cancer cells (e.g., BxPC-3-Luc, PANC-1, MIA PaCa-2) in a 96-well plate at a density of 2 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-drug negative control.
-
Incubation: Incubate the cells with this compound for 48 hours.
-
XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.
-
Absorbance Measurement: After a 2-hour incubation with the XTT reagent, measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism) by plotting the absorbance values against the drug concentrations.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This is a standard protocol for assessing apoptosis by flow cytometry.
-
Cell Treatment: Seed pancreatic cancer cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing cell cycle distribution.
-
Cell Treatment: Treat pancreatic cancer cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on the fluorescence intensity of the propidium iodide.
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for pancreatic cancer by targeting the mitotic kinase HASPIN. The available data demonstrates its efficacy in inhibiting the growth of the BxPC-3-Luc pancreatic cancer cell line. The mechanism of action, involving the disruption of mitotic progression through the inhibition of H3T3 phosphorylation, is well-supported.
However, a significant data gap exists regarding the effect of this compound on other prevalent pancreatic cancer cell lines, such as PANC-1 and MIA PaCa-2. Future research should focus on:
-
Determining the IC50 values of this compound in a broader panel of pancreatic cancer cell lines to assess its spectrum of activity.
-
Quantifying the induction of apoptosis and cell cycle arrest specifically in pancreatic cancer cell lines following treatment with this compound.
-
Elucidating the detailed downstream signaling consequences of HASPIN inhibition in pancreatic cancer to identify potential biomarkers of response and mechanisms of resistance.
-
Evaluating the in vivo efficacy of this compound in orthotopic and patient-derived xenograft models of pancreatic cancer.
Addressing these knowledge gaps will be crucial for the continued development of this compound and other HASPIN inhibitors as a novel therapeutic approach for pancreatic cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Upstream and Downstream Co-inhibition of Mitogen-Activated Protein Kinase and PI3K/Akt/mTOR Pathways in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sangivamycin and its derivatives inhibit Haspin-Histone H3-survivin signaling and induce pancreatic cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haspin knockdown can inhibit progression and development of pancreatic cancer in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Epigenetic drug screening defines a PRMT5 inhibitor–sensitive pancreatic cancer subtype [insight.jci.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
CHR-6494 TFA solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubility and stock solution preparation of CHR-6494 TFA, a potent and selective inhibitor of haspin kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties and Solubility
CHR-6494, in its trifluoroacetate (TFA) salt form, is a small molecule inhibitor with a molecular weight of 406.36 g/mol and a chemical formula of C₁₆H₁₆N₆·CF₃CO₂H.[1] It is a potent inhibitor of haspin kinase with an IC50 of 2 nM.[2][3] Proper handling and storage are essential for maintaining its stability and activity. The compound should be stored as a powder at -20°C for up to three years.[2]
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), while it is insoluble in water and ethanol.[2] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[2][4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 40.64 - 58 | 100 - 198.39 | Use of fresh, anhydrous DMSO is recommended.[2] Ultrasonic treatment may be necessary to achieve higher concentrations.[4] |
| Water | Insoluble | Insoluble | [2] |
| Ethanol | Insoluble | Insoluble | [2] |
Stock Solution Preparation
The preparation of accurate and stable stock solutions is a critical first step for in vitro and in vivo experiments. The following protocols provide detailed instructions for preparing this compound stock solutions.
In Vitro Stock Solution Protocol (10 mM in DMSO)
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 406.36), you would add 246.1 µL of DMSO.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Vortexing/Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for a few minutes to aid dissolution, especially for higher concentrations.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[2]
In Vivo Formulation Protocol
For in vivo studies, this compound can be formulated as a suspension. The following is an example of a formulation used for oral administration in animal models.
-
Vehicle Preparation: Prepare a vehicle solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water, typically at a concentration of 0.5% to 1% (w/v).
-
Suspension Preparation: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the prepared CMC-Na solution.[2]
-
Homogenization: Mix the suspension thoroughly using a vortex mixer or other appropriate homogenization method to ensure a uniform distribution of the compound.
-
Administration: The homogeneous suspension should be prepared fresh before each administration.
Another reported vehicle for intraperitoneal injection consists of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.[5]
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing this compound in cell-based assays to evaluate its anti-proliferative and pro-apoptotic effects.
Caption: Experimental workflow for in vitro evaluation of this compound.
Signaling Pathway of CHR-6494 Action
CHR-6494 exerts its anti-tumor effects by inhibiting haspin kinase, a key regulator of mitosis. The inhibition of haspin disrupts a critical signaling cascade required for proper chromosome alignment and segregation, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.[6][7][8]
Caption: Signaling pathway of CHR-6494-mediated haspin kinase inhibition.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
Application Notes and Protocols for CHR-6494 TFA Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate. Inhibition of Haspin by CHR-6494 disrupts this process, leading to mitotic catastrophe, G2/M cell-cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][3] These application notes provide a comprehensive protocol for the use of CHR-6494 TFA in cell culture experiments, including its mechanism of action, preparation, and application in various cell-based assays.
Mechanism of Action
CHR-6494 acts as a first-in-class inhibitor of Haspin kinase, with a reported in vitro IC50 value of 2 nM.[1][4] By blocking the catalytic activity of Haspin, CHR-6494 prevents the phosphorylation of histone H3 at threonine 3.[1][2] This abrogation of a key mitotic signal leads to a cascade of cellular events, including chromosome misalignment, activation of the spindle assembly checkpoint, and the formation of multipolar spindles, culminating in cell death.[2][3]
Signaling Pathway
Caption: Mechanism of action of CHR-6494 in disrupting mitotic progression.
Quantitative Data Summary
The anti-proliferative activity of CHR-6494 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | XTT | [3][4] |
| HeLa | Cervical Cancer | 473 | XTT | [3][4] |
| MDA-MB-231 | Breast Cancer | 752 | XTT | [3][4] |
| COLO-792 | Melanoma | 497 | Crystal Violet | [2] |
| RPMI-7951 | Melanoma | 628 | Crystal Violet | [2] |
| BxPC-3-Luc | Pancreatic Cancer | 849 | XTT | [5] |
| MCF7 | Breast Cancer | 900.4 | XTT | [6] |
| SKBR3 | Breast Cancer | 1530 | XTT | [6] |
| Wi-38 | Normal Lung Fibroblast | 1059 | Not Specified | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), calculate the required amount of DMSO based on the molecular weight of this compound.
-
Aseptically weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Cell Culture Treatment with this compound
Caption: General experimental workflow for cell treatment with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile culture plates or flasks
Protocol:
-
Seed cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction). Allow cells to adhere and resume logarithmic growth, typically for 24 hours.[7]
-
On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. It is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[2][6]
Cell Viability Assay (XTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzenesulfonic acid hydrate) labeling mixture
-
Plate reader
Protocol:
-
Following the treatment period (e.g., 48 hours), add the XTT reagent to each well according to the manufacturer's instructions.[6]
-
Incubate the plate for a further 1-4 hours at 37°C in a CO2 incubator, allowing the metabolically active cells to convert the XTT reagent into a formazan salt.
-
Measure the absorbance of each well at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-3/7 Activity Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer
Protocol:
-
After the desired treatment duration (e.g., 72 hours), equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[2]
-
Add the Caspase-Glo® 3/7 Reagent to each well, ensuring equal volumes are added.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. The luminescence is proportional to the amount of caspase-3/7 activity.
Western Blot for Histone H3 Phosphorylation
Materials:
-
Cells treated with this compound in 6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-phospho-Histone H3 (Thr3) and a loading control (e.g., anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Following treatment (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.[6]
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading. A marked reduction in the phospho-H3 (Thr3) signal is expected with CHR-6494 treatment.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
Determining the In Vitro IC50 of CHR-6494 TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of CHR-6494 TFA, a potent Haspin kinase inhibitor, in vitro. The provided methodologies are essential for assessing the compound's efficacy in various cancer cell lines. This guide includes a summary of reported IC50 values, comprehensive experimental procedures for common cell viability assays, and visual representations of the relevant signaling pathway and experimental workflow to ensure clarity and reproducibility in a research setting.
Introduction to this compound
This compound is a small molecule inhibitor that targets Haspin (Histone H3 Associated Protein Kinase), a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis.[1] Haspin's primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] This phosphorylation event is a key signal for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation.[3] By inhibiting Haspin, CHR-6494 disrupts this process, leading to mitotic catastrophe, G2/M cell-cycle arrest, and ultimately, apoptosis in cancer cells.[2][4] The trifluoroacetate (TFA) salt form of CHR-6494 is commonly used in research.
Data Presentation: In Vitro IC50 Values of CHR-6494
The inhibitory potency of CHR-6494 has been evaluated across a range of cancer cell lines. The following table summarizes publicly available IC50 data.
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| Biochemical Assay | - | - | 2 | [1] |
| HCT-116 | Colorectal Carcinoma | 72 hours | 500 | |
| HeLa | Cervical Cancer | 72 hours | 473 | |
| MDA-MB-231 | Breast Cancer | 72 hours | 752 | |
| Wi-38 | Normal Lung Fibroblast | 72 hours | 1059 | |
| COLO-792 | Melanoma | 72 hours | 497 | |
| RPMI-7951 | Melanoma | 72 hours | 628 | |
| Various Melanoma Lines | Melanoma | 72 hours | 396 - 1229 | |
| BxPC-3-Luc | Pancreatic Cancer | 48 hours | 849 | [5][6] |
| MDA-MB-231 | Breast Cancer | 48 hours | 757.1 | [7][8] |
| MCF7 | Breast Cancer | 48 hours | 900.4 | [7][8] |
| SKBR3 | Breast Cancer | 48 hours | 1530 | [7][8] |
| MCF10A | Normal Breast Epithelial | 48 hours | 547 | [7][8] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by CHR-6494.
Caption: Mechanism of CHR-6494 action on the Haspin signaling pathway.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to determine the IC50 of this compound. It is recommended to perform a preliminary experiment to determine the optimal cell seeding density and the appropriate range of drug concentrations.
Protocol 1: Cell Viability Assessment using XTT Assay
This protocol is adapted from standard XTT assay procedures.[1][9]
Materials:
-
This compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)[6]
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) reagent
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)
-
Phosphate Buffered Saline (PBS), sterile
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10^4 cells/well) in 100 µL of complete culture medium.[9]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common concentration range to test is 0.01 to 100 µM.[5][6]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[6][10]
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.[6]
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure a uniform distribution of the colored formazan product.
-
Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.[4]
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
-
Protocol 2: Cell Viability Assessment using Crystal Violet Staining
This protocol is based on standard crystal violet staining procedures.[11][12]
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)[11]
-
0.05% - 0.5% Crystal Violet solution in water or 20% methanol[11][12]
-
Solubilization solution (e.g., 30% acetic acid or 1% SDS)[11][12]
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the XTT Assay protocol. A typical seeding density is 4,000 cells/well.[12]
-
-
Staining:
-
After the incubation period, carefully aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding 100 µL of fixative solution to each well and incubating for 10-15 minutes at room temperature.[12]
-
Remove the fixative solution and allow the plates to air dry.
-
Add 50-100 µL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.[11]
-
Carefully wash the plate with tap water to remove excess stain and allow it to air dry completely.[12]
-
-
Data Acquisition and Analysis:
-
Add 100-200 µL of solubilization solution to each well to dissolve the stain.[11]
-
Incubate for 15-30 minutes at room temperature, with gentle shaking to ensure complete solubilization.[11]
-
Measure the absorbance at 590 nm using a microplate reader.[12]
-
Follow step 4 from the XTT Assay protocol for data analysis and IC50 determination.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro IC50 of this compound.
Caption: A generalized workflow for determining the IC50 of this compound.
References
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. reprocell.com [reprocell.com]
- 5. tpp.ch [tpp.ch]
- 6. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. clyte.tech [clyte.tech]
- 12. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
Application Notes and Protocols for CHR-6494 TFA in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 is a potent and selective inhibitor of Haspin (Histone H3 Associated Protein Kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis.[1] By targeting Haspin, CHR-6494 disrupts the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event for the proper localization and function of the Chromosomal Passenger Complex (CPC) and Aurora B kinase during cell division. This interference with mitotic progression leads to mitotic catastrophe and apoptosis in cancer cells, making CHR-6494 a promising candidate for anti-cancer therapy. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying signaling pathways for the use of CHR-6494 TFA in in vivo mouse xenograft studies.
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following table summarizes the quantitative data from various in vivo mouse xenograft studies investigating the efficacy of this compound.
| Cell Line | Cancer Type | Mouse Strain | Dose (mg/kg) | Administration Route | Treatment Schedule | Outcome | Reference |
| HCT-116 | Colorectal Cancer | Nude | 50 | Intraperitoneal (i.p.) | Two cycles of five consecutive days over 15 days | Inhibition of tumor growth | [1] |
| MDA-MB-231 | Breast Cancer | Nude | 20 | Intraperitoneal (i.p.) | 15 consecutive days | Inhibition of tumor growth | [1] |
| MDA-MB-231 | Breast Cancer | Not Specified | 50 | Intraperitoneal (i.p.) | Four cycles of 5 consecutive days over 35 days | No significant inhibition of tumor growth | [2] |
| BxPC-3-Luc | Pancreatic Cancer | Nude (BALB/cAJcl-nu/nu) | 50 | Intraperitoneal (i.p.) | Five cycles of five consecutive injection days and five successive non-treatment days for 4 weeks | Significant inhibition of tumor growth | [3] |
| ApcMin/+ | Intestinal Polyps | C57BL/6J | Not Specified | Intraperitoneal (i.p.) | 50 days | Significantly inhibited intestinal polyp development and recovered body weight | [4] |
Signaling Pathway
CHR-6494 exerts its anti-tumor effects by inhibiting the Haspin kinase, a key regulator of mitosis. The signaling pathway diagram below illustrates the mechanism of action.
Caption: HASPIN Signaling Pathway and this compound Inhibition.
Experimental Protocols
Materials and Reagents
-
This compound (Trifluoroacetate salt)
-
Vehicle solution: 10% Dimethyl sulfoxide (DMSO) and 20% 2-hydroxypropyl-β-cyclodextrin in sterile water, or 10% DMEM/20% 2-hydroxypropyl-cyclodextrin.
-
Cancer cell line of interest (e.g., HCT-116, MDA-MB-231, BxPC-3-Luc)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, to aid tumor engraftment)
-
Immunocompromised mice (e.g., Nude, SCID, NSG), 6-8 weeks old
-
Sterile syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthetic for animal procedures (e.g., isoflurane, ketamine/xylazine)
-
Animal welfare and euthanasia supplies
Experimental Workflow
The following diagram outlines the typical workflow for a mouse xenograft study with this compound.
Caption: Experimental Workflow for a Mouse Xenograft Study.
Detailed Methodology
a. Animal Acclimatization and Housing:
-
Upon arrival, house the mice in a specific pathogen-free (SPF) facility.
-
Allow the mice to acclimatize for at least one week before the start of the experiment.
-
Provide ad libitum access to sterile food and water.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
b. Cell Culture and Preparation for Injection:
-
Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium.
-
On the day of injection, harvest the cells using trypsin-EDTA when they are in the exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or an automated cell counter.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 2 x 106 cells in 100-200 µL). Keep the cell suspension on ice.
c. Tumor Cell Inoculation:
-
Anesthetize the mice using a recommended anesthetic.
-
Inject the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.[5]
-
Monitor the mice until they have fully recovered from anesthesia.
d. Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.[3]
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
e. Preparation and Administration of this compound:
-
Prepare the this compound solution in the chosen vehicle. For a 50 mg/kg dose in a 25g mouse, you would typically inject 0.25 mL of a 5 mg/mL solution.
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection according to the predetermined schedule.[6][7]
f. Monitoring and Endpoint:
-
Continue to measure tumor volume and mouse body weight regularly throughout the study.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss. Available data suggests that this compound does not cause a change in the body weight of mice.[1]
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry (e.g., for markers of proliferation and apoptosis), or molecular analysis.
Toxicology and Safety
Limited preclinical toxicology data is available for this compound. One study reported no change in the body weight of mice treated with efficacious doses.[1] Another study in ApcMin/+ mice showed that CHR-6494 administration recovered body weight, suggesting a potential to alleviate cachexia.[4] It is recommended that researchers conduct their own safety and tolerability studies for their specific animal model and experimental conditions. General observations for toxicity should include monitoring for changes in physical appearance, behavior, and body weight.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in several preclinical mouse xenograft models. The recommended dose for in vivo studies typically ranges from 20 to 50 mg/kg administered intraperitoneally. The provided protocols and signaling pathway information offer a solid foundation for researchers to design and execute their own studies to further evaluate the therapeutic potential of this promising Haspin inhibitor. Careful consideration of the experimental design, including the choice of cell line, treatment schedule, and endpoints, is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 7. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols: Intraperitoneal Injection of CHR-6494 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and supporting data for the intraperitoneal (IP) administration of CHR-6494 TFA, a potent Haspin kinase inhibitor, for in vivo research applications. The information is compiled from various preclinical studies to guide researchers in designing and executing their experiments.
Mechanism of Action
CHR-6494 is a first-in-class, specific inhibitor of the serine/threonine kinase Haspin, with an IC50 of 2 nM.[1][2][3][4] Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[1][5] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is critical for accurate chromosome segregation and cell division.
By inhibiting Haspin, CHR-6494 prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC.[5] This disruption of a key mitotic checkpoint results in severe mitotic defects, including chromosome misalignment, spindle abnormalities, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1][5] CHR-6494 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including melanoma, breast cancer, and colon cancer.[1][5]
Quantitative Data Summary
The following table summarizes the quantitative data from various in vivo studies utilizing this compound via intraperitoneal injection.
| Animal Model | Cancer Type | This compound Dose | Vehicle | Administration Schedule | Key Outcomes | Reference |
| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | 20 mg/kg | Not specified | 15 consecutive days | Inhibited tumor growth. | [1] |
| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | 50 mg/kg | Vehicle | Four cycles of 5 consecutive days on, over 35 days | Did not significantly inhibit tumor growth in this model. | [6][7] |
| ApcMin/+ Mice | Intestinal Polyps | 5 µg/µl solution (dose adjusted to weight) | 2-hydroxypropyl-β-cyclodextrin and DMSO in saline | Five cycles of 5 consecutive injection days and 5 consecutive naive days over 50 days | Significantly inhibited intestinal polyp development and recovered body weight. | [8][9] |
| Nude Mice | Pancreatic Cancer (BxPC-3-Luc Xenograft) | 50 mg/kg | 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline | Five cycles of 5 consecutive injection days and 5 successive non-treatment days for 4 weeks | Significantly inhibited tumor growth. | [10][11] |
Experimental Protocols
This section provides a detailed protocol for the preparation and intraperitoneal injection of this compound. This protocol is synthesized from the methodologies reported in the cited literature.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
2-hydroxypropyl-β-cyclodextrin (HPβCD), sterile powder
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Animal scale
Reagent Preparation: this compound Injection Solution
The following is a common formulation for in vivo studies. Researchers should optimize the vehicle composition based on their specific experimental needs and animal model.
-
Stock Solution Preparation:
-
Vehicle Preparation:
-
Prepare a fresh solution of 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline. For example, dissolve 200 mg of HPβCD in 1 mL of sterile saline.
-
-
Final Injection Solution Preparation:
-
To prepare the final injectable solution, combine the this compound stock solution with the HPβCD solution and dilute with saline.
-
A reported formulation consists of 10% DMSO, 20% HPβCD, and 70% saline.[10]
-
For example, to prepare 1 mL of the final injection solution containing a specific dose of this compound, mix:
-
100 µL of the this compound stock solution (e.g., 5 µg/µl in DMSO)
-
200 µL of a 100% 2-hydroxypropyl-β-cyclodextrin solution (or adjust as needed from a stock)
-
Adjust the final volume to 1 mL with sterile saline.[8]
-
-
Vortex the final solution thoroughly to ensure it is a homogenous suspension.
-
Intraperitoneal Injection Workflow:
Animal Handling and Injection Procedure:
-
Dose Calculation:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
-
Injection Site:
-
The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.
-
Tilt the animal's head downwards at a slight angle.
-
Insert the needle at a 15-20 degree angle into the injection site.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health, body weight, and tumor growth throughout the study period as per the experimental design.[1]
-
Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures to their specific experimental design and ensure compliance with all institutional and national regulations for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 8. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Following CHR-6494 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 is a potent and specific inhibitor of Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis.[1] Haspin's primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, ensuring accurate chromosome segregation. Inhibition of Haspin by CHR-6494 disrupts this process, leading to mitotic defects, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2] This makes CHR-6494 a compound of interest in oncology research and drug development.
Flow cytometry using propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This document provides detailed application notes and a protocol for the analysis of cell cycle in response to CHR-6494 TFA treatment.
Data Presentation
The following table summarizes the quantitative data on the effects of CHR-6494 on the cell cycle distribution in various breast cancer cell lines after 72 hours of treatment.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| MDA-MB-231 | Control (DMSO) | 58.3 ± 1.5 | 24.0 ± 1.0 | 17.7 ± 0.6 |
| CHR-6494 (500 nM) | 50.1 ± 1.2 | 24.5 ± 0.8 | 25.4 ± 0.5 | |
| CHR-6494 (1000 nM) | 48.9 ± 2.0 | 24.8 ± 0.5 | 26.3 ± 1.5 | |
| SKBR3 | Control (DMSO) | 60.2 ± 2.5 | 22.1 ± 1.8 | 17.7 ± 0.8 |
| CHR-6494 (500 nM) | 56.4 ± 3.0 | 23.5 ± 2.1 | 20.1 ± 1.1 | |
| CHR-6494 (1000 nM) | 52.3 ± 2.8 | 24.1 ± 1.5 | 23.6 ± 1.3 | |
| MCF7 | Control (DMSO) | 65.4 ± 1.8 | 18.9 ± 1.2 | 15.7 ± 0.9 |
| CHR-6494 (500 nM) | 59.8 ± 2.1 | 20.3 ± 1.5 | 19.9 ± 1.0 | |
| CHR-6494 (1000 nM) | 55.7 ± 2.4 | 22.5 ± 1.7 | 21.8 ± 1.2 |
Data is presented as mean ± standard deviation.
Signaling Pathway
The diagram below illustrates the signaling pathway affected by CHR-6494. In a normal mitotic cell, Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) activate Haspin kinase. Activated Haspin then phosphorylates Histone H3 at Threonine 3 (H3T3ph). This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), which is essential for proper chromosome alignment and segregation. CHR-6494 acts as a potent inhibitor of Haspin, preventing the phosphorylation of H3T3 and disrupting the recruitment of the CPC. This leads to defects in mitosis and ultimately triggers a G2/M cell cycle arrest.
Caption: Signaling pathway of Haspin kinase and its inhibition by CHR-6494.
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., MDA-MB-231, HeLa, HCT-116) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
Allow the cells to adhere overnight.
-
Prepare a stock solution of this compound in sterile DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 500 nM, 1000 nM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Experimental Workflow for Flow Cytometry
The following diagram outlines the workflow for preparing and analyzing cells for cell cycle distribution after this compound treatment.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol for Cell Cycle Analysis using Propidium Iodide
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the treated and control wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes.
-
Neutralize the trypsin with complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Count the cells to ensure approximately 1 x 10^6 cells per sample.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C in 70% ethanol for several weeks.
-
-
Rehydration and Washing:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again at 850 x g for 5 minutes and discard the supernatant.
-
-
RNase Treatment:
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS).
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
-
Propidium Iodide Staining:
-
Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to each tube for a final concentration of 25 µg/mL.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate gating strategies to exclude doublets and debris.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT).
-
Conclusion
The inhibition of Haspin kinase by this compound leads to a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle. The provided protocols offer a robust methodology for quantifying this effect using standard flow cytometry techniques. This information is valuable for researchers investigating the anti-proliferative effects of CHR-6494 and for professionals in drug development evaluating its potential as a therapeutic agent. The detailed signaling pathway and experimental workflow diagrams provide a clear visual representation of the mechanism of action and the experimental procedure.
References
Application Notes and Protocols: Measuring Apoptosis with CHR-6494 TFA using a Caspase 3/7 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CHR-6494 TFA to induce apoptosis and quantify this process through a Caspase 3/7 activity assay. This information is intended for professionals in research and drug development.
Introduction
This compound is a potent, first-in-class inhibitor of Haspin kinase, a serine/threonine kinase essential for proper chromosome alignment and segregation during mitosis.[1] By inhibiting Haspin, CHR-6494 disrupts mitotic progression, leading to a phenomenon known as mitotic catastrophe and subsequent induction of apoptosis, or programmed cell death.[2][3] This pro-apoptotic activity makes CHR-6494 a compound of interest in cancer research.[2][4][5]
A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspase-3 and Caspase-7 are critical executioner caspases that, once activated, cleave a broad range of cellular substrates, ultimately leading to the dismantling of the cell.[6][7] Therefore, measuring the activity of Caspase 3/7 is a reliable method for quantifying apoptosis.
This document outlines a protocol for treating cells with this compound and subsequently measuring the induced apoptosis using a Caspase 3/7 activity assay.
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The pro-apoptotic effects of this compound have been demonstrated across various cancer cell lines. The following table summarizes the quantitative data on the induction of Caspase 3/7 activity and the half-maximal inhibitory concentration (IC50) for apoptosis.
| Cell Line | Treatment Concentration | Treatment Duration | Fold Increase in Caspase 3/7 Activity (over control) | IC50 for Apoptosis Induction |
| COLO-792 (Melanoma) | 300 nM | 72 hours | 3-fold | Not Reported |
| 600 nM | 72 hours | 6-fold | ||
| RPMI-7951 (Melanoma) | 300 nM | 72 hours | 8.5-fold | Not Reported |
| 600 nM | 72 hours | 16-fold | ||
| HCT-116 (Colorectal Carcinoma) | Not Reported | Not Reported | Not Reported | 500 nM[1] |
| HeLa (Cervical Cancer) | Not Reported | Not Reported | Not Reported | 473 nM[1] |
| MDA-MB-231 (Breast Cancer) | Not Reported | Not Reported | Not Reported | 752 nM[1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for Caspase 3/7 activity assay.
Experimental Protocols
This protocol provides a general framework for assessing Caspase 3/7 activity. Specific details may vary depending on the chosen commercial assay kit (e.g., colorimetric or luminescent).
Materials:
-
This compound
-
Cell line of interest (e.g., COLO-792, RPMI-7951)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Caspase 3/7 Activity Assay Kit (e.g., Caspase-Glo® 3/7 Assay from Promega or a colorimetric kit utilizing Ac-DEVD-pNA substrate)[6][8][9]
-
Multi-well plates (white-walled for luminescence, clear for absorbance)
-
Microplate reader (luminometer or spectrophotometer)
-
Standard laboratory equipment (incubator, centrifuge, pipettes)
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 300 nM and 600 nM).[2]
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (Optional): Treat cells with a known apoptosis inducer (e.g., staurosporine).
-
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.[2]
-
-
Caspase 3/7 Activity Assay:
-
Follow the manufacturer's instructions for the chosen Caspase 3/7 activity assay kit. A general outline for a luminescent assay is provided below.[8][10]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the luminescence signal of the this compound-treated samples to the vehicle control to determine the fold increase in Caspase 3/7 activity.
-
If a standard curve was generated (for some colorimetric assays), calculate the concentration of the product (e.g., pNA) and then determine the specific activity.[6][9]
-
Troubleshooting and Considerations:
-
Cell Density: Optimal cell density is crucial. Too few cells will result in a low signal, while too many may lead to nutrient depletion and non-specific cell death.
-
Edge Effects: To minimize edge effects in multi-well plates, consider not using the outer wells for experimental samples or filling them with PBS.
-
Reagent Stability: Reconstituted assay reagents may have limited stability. Follow the manufacturer's storage and handling instructions.[10]
-
Mechanism Confirmation: While Caspase 3/7 activation is a strong indicator of apoptosis, consider confirming apoptosis through additional methods such as Annexin V/PI staining and flow cytometry.[11]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. assaygenie.com [assaygenie.com]
- 10. protocols.io [protocols.io]
- 11. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability with CHR-6494 TFA Using Crystal Violet Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 TFA is a potent and specific inhibitor of Haspin kinase, a serine/threonine kinase essential for proper mitotic progression.[1][2] By inhibiting Haspin, CHR-6494 disrupts the phosphorylation of histone H3 at threonine 3 (H3T3p), leading to mitotic catastrophe, cell cycle arrest at G2/M phase, and ultimately, apoptosis in various cancer cell lines.[1][2][3] This makes CHR-6494 a compound of significant interest in oncology research and drug development.
Crystal violet staining is a simple, reliable, and cost-effective method for assessing the viability of adherent cells.[4][5][6][7] The dye binds to proteins and DNA of living, attached cells.[6][7] When cells undergo apoptosis or necrosis due to treatment with a cytotoxic compound like CHR-6494, they detach from the culture surface, resulting in a decrease in the overall staining intensity, which is proportional to the number of viable cells.[4][6][7]
These application notes provide a detailed protocol for utilizing crystal violet staining to quantify the effects of this compound on cell viability.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by targeting the mitotic kinase Haspin. The inhibition of Haspin leads to a cascade of events culminating in cell death.
Caption: Signaling pathway of this compound in inducing apoptosis.
Quantitative Data Summary
This compound has demonstrated dose-dependent inhibitory effects on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | 500 | [1] |
| HeLa | Cervical Cancer | 473 | [1] |
| MDA-MB-231 | Breast Cancer | 752 | [1] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [1] |
| COLO-792 | Melanoma | 497 | [8] |
| RPMI-7951 | Melanoma | 628 | [8] |
| MeWo | Melanoma | 396 | [9] |
| MDA-MB-435 | Melanoma | 611 | [9] |
| MCF7 | Breast Cancer | 900.4 | [10] |
| SKBR3 | Breast Cancer | 1530 | [10] |
| BxPC-3-Luc | Pancreatic Cancer | 849 | [11] |
Experimental Protocols
Materials
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Crystal Violet Staining Solution (0.1% - 0.5% w/v in water or 20% methanol)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Solubilization Solution (e.g., 30% acetic acid, 10% acetic acid, or 1% SDS)
-
Microplate reader capable of measuring absorbance at 570-590 nm
Protocol for Crystal Violet Staining of Cell Viability
This protocol is a generalized procedure based on established methods.[4][5][6][9][12]
Caption: Experimental workflow for crystal violet cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count your adherent cells.
-
Seed the cells in a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of complete medium.[9] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Based on the IC50 values, a range of 10 nM to 10 µM is recommended for initial experiments.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).[1][9]
-
-
Fixation:
-
Staining:
-
Washing:
-
Carefully remove the staining solution.
-
Wash the wells gently with tap water or deionized water until the excess stain is removed. This can be done by immersing the plate in a beaker of water and decanting the water, repeating 2-3 times.[9][12]
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Solubilization:
-
Data Acquisition:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine IC50: Plot the percentage viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The crystal violet staining assay is a robust and straightforward method for evaluating the cytotoxic effects of this compound on adherent cancer cells. This protocol, in conjunction with the provided data and mechanistic insights, offers a comprehensive guide for researchers investigating the anti-cancer potential of this promising Haspin kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 9. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tpp.ch [tpp.ch]
Application Notes and Protocols for Ex Vivo Aortic Ring Assay for Angiogenesis with CHR-6494 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The ex vivo aortic ring assay is a robust and widely used model that bridges the gap between in vitro and in vivo studies of angiogenesis.[1][2] This assay maintains the complex three-dimensional architecture and cellular heterogeneity of the aortic tissue, providing a physiologically relevant environment to study the effects of various compounds on vascular sprouting.[1][2][3]
CHR-6494 TFA is a potent and specific inhibitor of Haspin kinase, a serine/threonine kinase involved in regulating mitotic progression.[4][5] Emerging evidence suggests that this compound possesses anti-angiogenic properties, as demonstrated in an ex vivo chicken embryo aortic arch ring assay.[4] These application notes provide a detailed protocol for utilizing the ex vivo mammalian aortic ring assay to further investigate and quantify the anti-angiogenic potential of this compound.
Data Presentation
The anti-angiogenic activity of this compound has been primarily demonstrated in a non-mammalian ex vivo model. The following table summarizes the available data. Researchers using the subsequent mammalian aortic ring protocol can utilize a similar data structure to present their quantitative findings.
| Compound | Model System | Measured Parameter | Effective Concentrations | Reference |
| This compound | Chicken Embryo Aortic Arch Ring Assay | Inhibition of Angiogenesis | 0, 0.5, 1.0 µM | [4] |
Experimental Protocols
This protocol is adapted from established methodologies for the ex vivo aortic ring assay and is tailored for the evaluation of this compound.[3][6][7]
Materials
-
Thoracic aorta from a 6-8 week old Sprague-Dawley rat or C57BL/6 mouse
-
Endothelial Basal Medium (EBM-2)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Collagen Type I, rat tail
-
10x RPMI 1640
-
Sodium Bicarbonate (7.5% solution)
-
1 M NaOH
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Sterile dissecting instruments (forceps, scissors)
-
48-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Experimental Workflow Diagram
Caption: Experimental workflow for the ex vivo aortic ring assay with this compound.
Detailed Protocol
1. Aorta Isolation and Ring Preparation: a. Euthanize a 6-8 week old rat or mouse according to institutional guidelines. b. Surgically expose the thoracic cavity and carefully dissect the thoracic aorta. c. Place the aorta in a sterile petri dish containing ice-cold EBM-2. d. Under a dissecting microscope, meticulously remove any remaining fibro-adipose and connective tissues.[3] e. Transfer the cleaned aorta to a new petri dish with fresh, ice-cold EBM-2. f. Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.[3][6]
2. Collagen Gel Preparation and Ring Embedding: a. Prepare the collagen gel on ice. For a final volume of 1 ml, mix:
- 750 µl of Collagen Type I
- 100 µl of 10x RPMI 1640
- 25 µl of 100x Penicillin-Streptomycin
- Adjust pH to 7.4 with 7.5% Sodium Bicarbonate and 1 M NaOH. b. Add 150 µl of the neutralized collagen solution to each well of a pre-chilled 48-well plate. c. Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize. d. Gently place one aortic ring into the center of each collagen-coated well. e. Add another 100 µl of the collagen solution on top of each aortic ring, ensuring it is fully embedded. f. Return the plate to the 37°C incubator for another 30 minutes to solidify the top layer of collagen.
3. Treatment with this compound: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium. b. Prepare the complete culture medium: EBM-2 supplemented with 2% FBS and 1x Penicillin-Streptomycin. c. Add 500 µl of the complete culture medium containing the desired concentration of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control to each well. d. Culture the aortic rings at 37°C in a humidified incubator with 5% CO2. e. Replace the culture medium with fresh medium containing the respective treatments every 2-3 days.
4. Quantification of Angiogenesis: a. Monitor the outgrowth of microvessels from the aortic rings daily using an inverted phase-contrast microscope. b. After 7-10 days of culture, capture images of each aortic ring. c. Quantify the extent of angiogenesis using image analysis software (e.g., ImageJ). Common parameters to measure include:
- The total number of microvessel sprouts.
- The maximum length of the sprouts.[8]
- The area of sprouting.[8] d. Perform statistical analysis to compare the effects of different concentrations of this compound to the vehicle control.
Signaling Pathways
The precise mechanism by which Haspin kinase inhibition by this compound affects angiogenesis is still under investigation. However, angiogenesis is tightly regulated by several key signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway being one of the most critical. The diagram below illustrates the established VEGF signaling cascade leading to angiogenesis and the proposed, yet unelucidated, inhibitory role of this compound through Haspin kinase.
References
- 1. Protein kinase C lies on the signaling pathway for vascular endothelial growth factor-mediated tumor development and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP90 Supports Tumor Growth and Angiogenesis through PRKD2 Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges | Biomedical Research and Therapy [bmrat.org]
- 4. VEGF treatment induces signaling pathways that regulate both actin polymerization and depolymerization [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of VEGF signaling pathway attenuates hemorrhage after tPA treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cells with CHR-6494 TFA and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for investigating the synergistic effects of CHR-6494 TFA, a potent Haspin kinase inhibitor, in combination with MEK inhibitors, such as Trametinib. The combination of agents targeting different cellular pathways is a promising strategy in cancer therapy to enhance efficacy and overcome drug resistance. This compound induces mitotic catastrophe in cancer cells by inhibiting Haspin kinase, which is crucial for proper chromosome alignment during mitosis.[1] MEK inhibitors target the RAS/RAF/MEK/ERK signaling pathway, a key cascade that regulates cell proliferation, survival, and differentiation, and is often dysregulated in cancer.[1]
Recent studies have demonstrated that the concurrent inhibition of Haspin and MEK can lead to a synergistic reduction in the viability of cancer cells, particularly in melanoma.[1] These notes are designed to guide researchers in the design and execution of experiments to explore this therapeutic strategy.
Mechanism of Action and Rationale for Combination
This compound is a potent and selective inhibitor of Haspin kinase with an IC50 of 2 nM.[1] Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3ph), a critical step for the recruitment of the chromosomal passenger complex (CPC) to the centromere during mitosis. Inhibition of Haspin by this compound disrupts this process, leading to chromosome misalignment, mitotic catastrophe, and ultimately apoptosis in cancer cells.[1]
MEK inhibitors are allosteric inhibitors that bind to and inactivate MEK1 and MEK2, dual-specificity protein kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, these drugs prevent the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation and survival.[1]
The rationale for combining this compound with MEK inhibitors lies in targeting two distinct and critical cellular processes simultaneously: cell division (mitosis) and pro-survival signaling. This dual blockade can lead to a more profound anti-cancer effect than either agent alone, a phenomenon known as synergy.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the combination of this compound and a MEK inhibitor.
Caption: MAPK/ERK signaling pathway with the point of MEK inhibition.
Caption: General experimental workflow for combination studies.
Data Presentation
The following tables summarize quantitative data from a study investigating the combination of CHR-6494 and the MEK inhibitor Trametinib in melanoma cell lines.[1]
Table 1: Single-Agent IC50 Values
| Cell Line | Compound | IC50 (nM) | Mutation Status |
| MeWo | CHR-6494 | 396 | Wild-Type |
| MeWo | Trametinib | 3.6 | Wild-Type |
| MDA-MB-435 | CHR-6494 | 611 | BRAF V600E |
| MDA-MB-435 | Trametinib | 2.6 | BRAF V600E |
| COLO-792 | CHR-6494 | 497 | NRAS Mutant |
| RPMI-7951 | CHR-6494 | 628 | NRAS Mutant |
Table 2: Synergistic Effect on Cell Viability in MeWo Cells
| CHR-6494 (nM) | Trametinib (nM) | % Viability (Single Agent) | % Viability (Combination) |
| 300 | - | 64.4 | - |
| - | 1 | 72.8 | - |
| 300 | 1 | - | 22.6 |
Table 3: Enhancement of Apoptosis (Caspase 3/7 Activity)
| Cell Line | Treatment (600 nM CHR-6494) | Fold Increase in Caspase 3/7 Activity |
| MeWo | Single Agent | 1.6 |
| MDA-MB-435 | Single Agent | 2.7 |
| MeWo | Combination with Trametinib | Significantly Increased |
| MDA-MB-435 | Combination with Trametinib | Significantly Increased |
Note: "Significantly Increased" indicates a statistically significant increase in caspase 3/7 activity for the combination treatment compared to single-agent treatments as reported in the source study.[1] Specific fold-increase values for the combination were not detailed.
Experimental Protocols
Preparation of this compound and MEK Inhibitor Stock Solutions
Materials:
-
This compound powder
-
MEK inhibitor (e.g., Trametinib) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 520.4 g/mol , dissolve 5.204 mg in 1 mL of DMSO.
-
Prepare a 10 mM stock solution of the MEK inhibitor in DMSO according to its molecular weight.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (Crystal Violet Staining)
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.05% Crystal Violet solution in 20% methanol
-
30% Acetic acid in water
Protocol:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete medium from the stock solutions.
-
Aspirate the medium from the wells and add 100 µL of medium containing the single agents or their combinations at the desired concentrations. Include a vehicle control (DMSO-treated) group.
-
Incubate the plate for the desired treatment duration (e.g., 5 days).
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 10 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 50 µL of 0.05% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with tap water and allow it to air dry.
-
Solubilize the dye by adding 100 µL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
Apoptosis Assay (Caspase 3/7 Activity)
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate as described for the cell viability assay.
-
Treat the cells with single agents and combinations for the desired duration.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence readings to a vehicle control to determine the fold change in caspase 3/7 activity.
Western Blot for Cleaved PARP
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well cell culture plates
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution with RNase A
Protocol:
-
Seed and treat cells in 6-well plates.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Cell Migration Assays
a) Scratch Assay
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells to form a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium with the compounds of interest.
-
Image the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Quantify the closure of the scratch area over time.
b) Transwell Migration Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet solution
Protocol:
-
Resuspend cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium with a chemoattractant to the lower chamber.
-
Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Conclusion
The combination of this compound and MEK inhibitors represents a rational and promising strategy for cancer therapy. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the synergistic anti-cancer effects of this combination in various cancer models. Careful execution of these experiments and thorough data analysis will be crucial in elucidating the full therapeutic potential of co-targeting Haspin and the MEK/ERK pathway.
References
Application Notes and Protocols for Synergistic Drug Combination Studies with CHR-6494 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CHR-6494 TFA is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). Inhibition of Haspin leads to mitotic defects, cell cycle arrest, and apoptosis in various cancer cell lines, making it a promising target for anti-cancer therapy. Synergistic drug combinations offer a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. These application notes provide detailed protocols and data for studying the synergistic effects of this compound in combination with other targeted therapies, specifically MEK and mTOR inhibitors.
I. Synergistic Combination of this compound with a MEK Inhibitor (Trametinib) in Melanoma
This section details the synergistic anti-melanoma activities of this compound when combined with the MEK inhibitor, Trametinib. This combination has shown enhanced effects on suppressing cell growth and inducing apoptosis in both wild-type and BRAF-mutant melanoma cell lines.[1][2][3]
Data Presentation
Table 1: Single-Agent IC50 Values of this compound in Melanoma Cell Lines.
| Cell Line | Genotype | This compound IC50 (nM) |
| MeWo | Wild-type | ~400 - 1200 |
| MDA-MB-435 | BRAF V600E | ~400 - 1200 |
| COLO-792 | Not specified | 497 |
| RPMI-7951 | Not specified | 628 |
Data compiled from multiple studies which show a range of IC50 values.[1][2]
Table 2: Synergistic Effects of this compound and Trametinib on Cell Viability in MeWo Cells.
| This compound (nM) | Trametinib (nM) | % Cell Viability (Single Agent) | % Cell Viability (Combination) |
| 300 | - | 64.4% | - |
| - | 1 | 72.8% | - |
| 300 | 1 | - | 22.6% |
[1]
Table 3: Induction of Apoptosis by this compound as a Single Agent.
| Cell Line | This compound (nM) | Fold Increase in Caspase 3/7 Activity |
| COLO-792 | 300 | 3 |
| COLO-792 | 600 | 6 |
| RPMI-7951 | 300 | 8.5 |
| RPMI-7951 | 600 | 16 |
[1]
Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
This protocol is used to determine the effect of this compound and its combination partners on cell proliferation.
-
Materials:
-
96-well tissue culture plates
-
Melanoma cell lines (e.g., MeWo, MDA-MB-435)
-
Complete culture medium
-
This compound and Trametinib
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Methanol
-
Plate reader (570 nm)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Trametinib, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.
-
Remove the methanol and add 50 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 200 µL of methanol to each well and incubate for 20 minutes on a shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Caspase 3/7 Activity)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
White-walled 96-well plates
-
Melanoma cell lines
-
Complete culture medium
-
This compound and Trametinib
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, Trametinib, or the combination.
-
Incubate for 48-72 hours.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
-
Signaling Pathway and Workflow Diagrams
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CHR-6494 TFA Treatment in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event is critical for the proper alignment of chromosomes during metaphase.[3] Inhibition of Haspin by CHR-6494 leads to a reduction in H3T3ph, resulting in mitotic catastrophe, G2/M cell-cycle arrest, and ultimately, apoptosis in cancer cells.[2][4] These characteristics make CHR-6494 a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed application notes and protocols for the use of CHR-6494, supplied as a trifluoroacetate (TFA) salt, in various in vitro experiments. Particular attention is given to the duration of treatment and the potential effects of the TFA counter-ion.
Mechanism of Action of CHR-6494
CHR-6494 targets the ATP-binding site of Haspin kinase, preventing the phosphorylation of its substrate, histone H3.[3] This disruption of a key mitotic signaling event leads to defects in chromosome cohesion and segregation, triggering the spindle assembly checkpoint and inducing a prolonged mitotic arrest that often culminates in apoptotic cell death.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing CHR-6494 TFA Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CHR-6494 TFA for various cell line experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of reported efficacy data.
Frequently Asked Questions (FAQs)
Q1: What is CHR-6494 and what is its mechanism of action?
A1: CHR-6494 is a potent and selective small-molecule inhibitor of haspin kinase.[1][2] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[3] This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate. By inhibiting haspin, CHR-6494 prevents H3T3 phosphorylation, leading to chromosome misalignment, G2/M cell cycle arrest, and ultimately, apoptosis (programmed cell death) in rapidly dividing cells.[4][5]
Q2: What is the significance of the "TFA" in this compound?
A2: TFA stands for trifluoroacetate. It is a counter-ion that is often present in commercially available synthetic peptides and small molecules, including CHR-6494. Its presence is typically a result of the purification process, specifically reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a common solvent.[6][7]
Q3: Can the TFA counter-ion affect my experimental results?
A3: Yes, the TFA counter-ion can have direct biological effects and may confound experimental results.[6] Residual TFA can vary between different batches of the compound.[6] Documented effects of TFA on cells include:
-
Cytotoxicity: TFA can be toxic to some cell types.
-
Altered Proliferation: It has been shown to inhibit the proliferation of certain cells while stimulating others.[6][8]
-
Membrane Disruption: As a chaotropic anion, TFA can interfere with biological membranes.[6]
It is crucial to include a "vehicle-only" control in your experiments, which should contain the same final concentration of the solvent (e.g., DMSO) and, if possible, a similar concentration of TFA to account for any effects of the counter-ion.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal results and reproducibility, proper handling of this compound is essential.
-
Solubility: CHR-6494 is soluble in DMSO.[1][2] Prepare a high-concentration stock solution, for example, 10 mM in fresh, anhydrous DMSO.[9]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[10]
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your complete cell culture medium. Ensure the final DMSO concentration in your experimental wells is consistent and non-toxic to your cells (typically ≤ 0.1%).[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | Uneven cell seeding, inconsistent drug concentration, or edge effects in the plate. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for drug addition. To minimize edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. |
| Observed cell death is higher than expected based on published IC50 values | Cell line is particularly sensitive to CHR-6494. The TFA concentration is high and causing cytotoxicity. The compound has degraded. | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) using an assay like LDH release or a live/dead stain. Run a dose-response of the vehicle (DMSO) and, if possible, a TFA salt control. Use a fresh aliquot of the compound. |
| No significant effect on cell viability at expected active concentrations | Cell line is resistant to haspin inhibition. The compound is inactive. The assay is not sensitive enough. | Confirm haspin expression in your cell line. Verify inhibition of the target by performing a Western blot for phosphorylated histone H3 at threonine 3 (pH3T3). Use a fresh aliquot of CHR-6494. Optimize your cell viability assay (e.g., incubation time, cell seeding density). |
| Results are not reproducible between experiments | Inconsistent cell passage number or confluency. Variability in compound stock solution. Differences in incubation times. | Use cells within a consistent range of passage numbers. Prepare fresh dilutions from a single, validated stock solution for each experiment. Ensure precise timing for all incubation steps. |
Data Presentation: Reported IC50 Values for CHR-6494
The half-maximal inhibitory concentration (IC50) for CHR-6494 can vary significantly between different cell lines. The following table summarizes publicly available data.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| HCT-116 | Colorectal Carcinoma | 500 | 72 |
| HeLa | Cervical Cancer | 473 | 72 |
| MDA-MB-231 | Breast Cancer | 752[12], 757.1[13] | 48-72 |
| Wi-38 | Normal Lung Fibroblast | 1059 | 72 |
| COLO-792 | Melanoma | 497 | 72 |
| RPMI-7951 | Melanoma | 628 | 72 |
| MeWo | Melanoma | 396 | 72 |
| MDA-MB-435 | Melanoma | 611 | 72 |
| MCF7 | Breast Cancer | 900.4 | 48 |
| SKBR3 | Breast Cancer | 1530 | 48 |
| MCF10A | Non-tumorigenic Breast Epithelial | 547 | 48 |
| BxPC-3-Luc | Pancreatic Cancer | 849 | 48 |
Note: These values should be used as a starting point for your own experiments, as optimal concentrations can be cell-line and assay-specific.
Experimental Protocols
Protocol 1: Determining the IC50 of CHR-6494 Using a Cell Viability Assay (e.g., XTT)
This protocol provides a framework for determining the concentration of CHR-6494 that inhibits 50% of cell viability.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
XTT assay kit or similar viability reagent
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of CHR-6494 in DMSO.
-
Perform a serial dilution of the CHR-6494 stock solution in complete cell culture medium to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.[11]
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of CHR-6494.
-
Untreated Control: Cells treated with medium only.
-
-
-
Incubation:
-
Cell Viability Measurement (XTT Assay):
-
Prepare the XTT reagent according to the manufacturer's instructions.
-
Add the XTT reagent to each well (typically 50 µL).
-
Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control to determine the percent cell viability for each concentration.
-
Plot the percent viability against the log of the CHR-6494 concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Verifying Target Engagement by Western Blot for Phospho-Histone H3 (Thr3)
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with CHR-6494 at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours).[14] Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-histone H3 (Thr3).
-
Probe for total histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Caption: Mechanism of action of CHR-6494 in disrupting mitosis.
Caption: Workflow for optimizing CHR-6494 concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
Troubleshooting CHR-6494 TFA insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with CHR-6494, particularly concerning the solubility of its trifluoroacetate (TFA) salt form.
Frequently Asked Questions (FAQs)
Q1: What is CHR-6494 and why is it often supplied as a TFA salt?
A1: CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis.[1][2][3] By inhibiting Haspin, CHR-6494 prevents the phosphorylation of Histone H3 at threonine 3 (H3T3ph), which leads to mitotic defects, G2/M cell-cycle arrest, and ultimately apoptosis in cancer cells.[1][2][4][5]
Like many synthetic small molecules and peptides, CHR-6494 is often purified using reversed-phase high-performance liquid chromatography (HPLC).[6][7][8] Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase of this purification process. During lyophilization (freeze-drying), the free TFA is removed, but it remains as a counter-ion bound to the CHR-6494 molecule, forming a stable TFA salt.[7][9]
Q2: I'm observing precipitation when diluting my CHR-6494 TFA stock solution into an aqueous buffer for my assay. What is happening?
A2: This is a common issue with compounds that have low aqueous solubility. While this compound is readily soluble in organic solvents like DMSO, its solubility in aqueous solutions is significantly lower.[1][2] When you add the concentrated DMSO stock to your aqueous buffer, the local concentration of CHR-6494 can exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution. This can be influenced by the pH, ionic strength, and composition of your buffer.
Q3: How can the TFA counter-ion itself affect my experiments?
A3: The residual TFA counter-ion can interfere with biological assays in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially leading to reduced cell viability independent of the activity of CHR-6494.[9][10] Studies have shown TFA can inhibit the proliferation of certain cell types at concentrations as low as 10-100 nM.[8]
-
pH Alteration: TFA is a strong acid.[11] Introducing a TFA salt into a weakly buffered solution can lower the pH, which may affect enzyme activity, protein stability, or cellular health.[10]
-
Alteration of Compound Properties: The TFA salt form can have different physical properties than the free base or other salt forms, which may influence how the compound interacts with its biological target or other components in your assay.[6][7]
Q4: My stock solution in DMSO looks clear, but I'm getting inconsistent results in my cell-based assays. Could this be a solubility issue?
A4: Yes, this could be due to the formation of microprecipitates. Even if you don't see visible precipitation, the compound may be forming very small, non-visible aggregates upon dilution into your aqueous cell culture medium.[12] This effectively lowers the bioavailable concentration of CHR-6494, leading to poor data reproducibility and an underestimation of its true potency.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in Primary Solvent
If you are having trouble dissolving the solid this compound powder in DMSO, follow these steps.
Recommended Actions:
-
Verify Solvent Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. Older, hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[1][13]
-
Gentle Warming: Warm the solution gently in a water bath (37°C) for a few minutes. Do not overheat, as this can degrade the compound.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes to aid dissolution.[12]
-
Consult Solubility Data: Refer to the table below to ensure you are not exceeding the known solubility limits of the compound.
Data Presentation: CHR-6494 and its TFA Salt Solubility
| Compound Form | Molecular Weight | Solvent | Reported Solubility |
| CHR-6494 (Free Base) | 292.34 g/mol [1] | DMSO | 25-58 mg/mL (approx. 85-198 mM)[1][13] |
| Water | Insoluble[1] | ||
| Ethanol | Insoluble[1] | ||
| This compound Salt | 406.36 g/mol [2] | DMSO | Soluble up to 100 mM[2] |
Issue 2: Precipitation Occurs Upon Dilution into Aqueous Buffers
This workflow is designed to minimize precipitation when preparing working solutions of CHR-6494 from a DMSO stock.
Issue 3: Inconsistent or Unexpected Biological Results
If you suspect the TFA counter-ion is interfering with your assay, use the following decision-making process.
Mechanism of Action: Haspin Signaling Pathway
CHR-6494 exerts its anti-cancer effects by targeting the Haspin kinase, a key regulator of mitosis. The simplified signaling pathway is outlined below.
Experimental Protocols
Protocol 1: Preparation of a CHR-6494 Stock Solution
-
Calculate the mass of this compound salt required to make a stock solution of desired concentration (e.g., 100 mM), using its molecular weight of 406.36 g/mol .[2]
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial of solid compound.
-
Vortex vigorously for 1-2 minutes.
-
If solid particles remain, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Visually inspect to ensure all solid material has dissolved before storing.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Protocol 2: TFA to HCl Salt Exchange
This protocol is adapted from standard methods for peptide salt exchange and can be applied to small molecules.[6][7]
-
Dissolve the this compound salt in a minimal amount of deionized water (e.g., 1 mg/mL). If solubility is poor, a small amount of acetonitrile can be added to aid dissolution.
-
Add a solution of 100 mM HCl to the dissolved compound to achieve a final HCl concentration between 2 mM and 10 mM.[6][7]
-
Allow the solution to stand at room temperature for approximately 5 minutes.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the sample overnight until it is completely dry.
-
To ensure complete exchange, repeat steps 1-5 at least two more times.[6][7]
-
The resulting white/off-white powder is the hydrochloride salt of CHR-6494. Reconstitute as needed for your experiments.
Protocol 3: Control Experiment for TFA Cytotoxicity
This protocol helps determine if the TFA counter-ion is responsible for observed cytotoxicity in cell-based assays.
-
Prepare a stock solution of sodium trifluoroacetate (Na-TFA) in your cell culture medium.
-
Create a serial dilution of Na-TFA to match the molar concentrations of TFA that would be present in your experimental wells when using the this compound salt. For example, if you test CHR-6494 at 1 µM, your control well should contain 1 µM Na-TFA.
-
Seed your cells in a multi-well plate as you would for your primary experiment.
-
Treat the cells with the different concentrations of Na-TFA. Include a vehicle-only control (medium with no additions).
-
Incubate the plate for the same duration as your CHR-6494 experiment (e.g., 48 or 72 hours).
-
Assess cell viability using your standard method (e.g., XTT, MTT, CellTiter-Glo).
-
Analyze the results. If you observe a significant decrease in cell viability in the Na-TFA treated wells, it indicates that the TFA counter-ion is contributing to the cytotoxicity seen in your main experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. omizzur.com [omizzur.com]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Potential off-target effects of CHR-6494 TFA at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CHR-6494 TFA. The information focuses on understanding its mechanism of action and potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and specific, first-in-class small molecule inhibitor of haspin kinase[1]. Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3)[2]. This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate.
By inhibiting haspin, CHR-6494 prevents the phosphorylation of H3T3, leading to defects in chromosome cohesion and segregation. This disruption of mitotic progression ultimately results in mitotic catastrophe, G2/M cell cycle arrest, and the induction of apoptosis in cancer cells[1][2].
Q2: At what concentration have off-target effects of this compound been reported?
Off-target effects of CHR-6494 have been observed at a concentration of 1 μM.[3] At this concentration, the compound was noted to affect substrates other than its primary target, haspin kinase. However, the specific identity of these off-target molecules has not been detailed in the publicly available literature. For experiments aiming for high specificity, it is recommended to use CHR-6494 at concentrations well below 1 μM.
Q3: What are the typical IC50 values for this compound in various cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, generally falling within the nanomolar range. These values highlight the potent on-target anti-proliferative effects of the compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 500 | [1] |
| HeLa | Cervical Cancer | 473 | [1] |
| MDA-MB-231 | Breast Cancer | 752 | [1] |
| Wi-38 | Normal Lung Fibroblast | 1059 | |
| COLO-792 | Melanoma | 497 | [2] |
| RPMI-7951 | Melanoma | 628 | [2] |
| MeWo | Melanoma | 396 | [2] |
| MDA-MB-435 | Melanoma | 611 | [2] |
| BxPC-3-Luc | Pancreatic Cancer | 849 | [4][5] |
Troubleshooting Guide
Problem: I am observing unexpected cellular phenotypes at high concentrations of this compound that are inconsistent with haspin inhibition alone.
Potential Cause: At concentrations approaching or exceeding 1 μM, CHR-6494 may be engaging with off-target kinases or other proteins, leading to confounding biological effects.
Suggested Solution:
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Dose-Response Experiment: Perform a detailed dose-response curve in your cellular model, starting from low nanomolar concentrations up to the micromolar range. This will help determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized.
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Control Experiments: Include appropriate controls in your experiments. This should consist of a vehicle-only control (e.g., DMSO) and potentially a structurally related but inactive compound if available.
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Phenotypic Comparison: Compare the observed phenotype with those described in the literature for haspin inhibition, such as G2/M arrest and apoptosis.[6] Any significant deviation could suggest off-target activity.
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Target Engagement Assay: To confirm haspin inhibition at your working concentration, perform a Western blot to assess the phosphorylation status of histone H3 at threonine 3 (p-H3T3). A significant reduction in p-H3T3 would indicate on-target activity.
Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted from studies assessing the anti-proliferative effects of CHR-6494.[2]
-
Materials:
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96-well plates
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Cancer cell lines of interest
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Complete cell culture medium
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This compound (dissolved in DMSO)
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Crystal Violet solution (0.5% in 25% methanol)
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Methanol
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Sorensen's buffer (or similar solubilizing agent)
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Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
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Replace the existing medium with the medium containing various concentrations of CHR-6494 or vehicle control (DMSO).
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Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Carefully remove the medium and wash the cells with PBS.
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Fix the cells with methanol for 15 minutes.
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Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes.
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Wash the plate with water to remove excess stain and allow it to air dry.
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Solubilize the stain by adding Sorensen's buffer to each well.
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Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Caspase 3/7 Activity)
This protocol is based on methods used to quantify apoptosis induction by CHR-6494.[2]
-
Materials:
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White-walled 96-well plates
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Cancer cell lines
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Complete cell culture medium
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This compound (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
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Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of CHR-6494 or vehicle control for the desired duration (e.g., 72 hours).
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Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
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Add the Caspase-Glo® 3/7 reagent to each well at a volume equal to the volume of the cell culture medium.
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Mix the contents of the wells by gentle shaking for 30 seconds.
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Incubate the plate at room temperature for 1-2 hours, protected from light.
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Measure the luminescence using a luminometer.
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Normalize the caspase activity to the number of viable cells or total protein concentration if necessary.
-
Visualizations
Signaling Pathway
Caption: On-target signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for assessing this compound effects.
References
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
CHR-6494 TFA stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of CHR-6494 TFA in common experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis.[1] Specifically, Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.[2] By inhibiting Haspin with an IC50 of 2 nM, CHR-6494 prevents H3T3 phosphorylation, leading to mitotic defects, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3]
Troubleshooting Guides
Q2: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[4] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[5][6]
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 58 | 198.39[6] |
| DMSO | 50 | 171.03[5] |
| DMSO | 40.64 | 100[1] |
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Storage Recommendations for DMSO Stock Solutions
| Storage Temperature | Shelf Life |
| -20°C | Up to 6 months[5] |
| -80°C | Up to 1 year[5][6] |
Q4: What is the stability of this compound in cell culture media?
Q5: I am not observing the expected anti-proliferative or pro-apoptotic effects in my cell line. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary. The IC50 values for growth inhibition have been reported to range from the nanomolar to the low micromolar range.[3]
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Compound Integrity: Ensure that the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.
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Experimental Conditions: Optimize the concentration of this compound and the duration of treatment for your specific cell line and assay.
-
Assay-Specific Considerations: The method used to assess cell viability or apoptosis can influence the results.
Reported IC50 Values for Cell Proliferation Inhibition (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Cancer | 500[3] |
| HeLa | Cervical Cancer | 473[3] |
| MDA-MB-231 | Breast Cancer | 752[3] |
| Wi-38 | Normal Lung Fibroblast | 1059[3] |
| COLO-792 | Melanoma | 497[2] |
| RPMI-7951 | Melanoma | 628[2] |
Experimental Protocols
General Protocol for Assessing Cell Viability using a Tetrazolium-Based (XTT) Assay
This protocol provides a general workflow for determining the IC50 of this compound in a cancer cell line.
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Cell Seeding: Plate cells in a 96-well microplate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a DMSO-only control.
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Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the DMSO control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.
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XTT Assay: Following the manufacturer's instructions, add the XTT reagent to each well and incubate for 2-4 hours, or until a color change is apparent.
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Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. CHR 6494 trifluoroacetate | Haspin | Tocris Bioscience [tocris.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Cell Line Resistance to CHR-6494 TFA
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with cell line resistance to CHR-6494 TFA, a potent Haspin kinase inhibitor. The information is presented in a question-and-answer format to directly address common problems encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to this compound treatment. How can I confirm if they are truly resistant?
A1: The first step is to confirm the lack of response by determining the half-maximal inhibitory concentration (IC50) in your cell line and comparing it to established values. A significant increase in the IC50 value compared to sensitive cell lines suggests the development of resistance.[1]
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Actionable Advice: Perform a dose-response experiment using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). It is crucial to include a sensitive (positive control) cell line in your experiment for comparison.
Q2: What are the typical IC50 values for sensitive cell lines treated with this compound?
A2: IC50 values for this compound can vary between cell lines. Below is a summary of reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | 500 | [2] |
| HeLa | Cervical Cancer | 473 | [2][3] |
| MDA-MB-231 | Breast Cancer | 752 | [2][3] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [2] |
| COLO-792 | Melanoma | 497 | [4] |
| RPMI-7951 | Melanoma | 628 | [4] |
| MeWo | Melanoma | 396 | [4] |
| MDA-MB-435 | Melanoma | 611 | [4] |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 | [5][6] |
| MCF7 | Breast Cancer | 900.4 | [7] |
| SKBR3 | Breast Cancer | 1530 | [7] |
| MCF10A | Non-tumorigenic Breast | 547 | [7] |
Q3: I've confirmed a high IC50 value. What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to CHR-6494 have not been extensively documented, resistance to kinase inhibitors typically involves several key areas:
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Target Alteration: Mutations in the Haspin kinase domain could prevent this compound from binding effectively.[8]
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Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of Haspin, allowing them to continue through mitosis.[1]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump this compound out of the cell, reducing its intracellular concentration.[1]
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Alterations in Downstream Signaling: Changes in the expression or function of proteins downstream of Haspin, such as those involved in the spindle assembly checkpoint, could confer resistance.
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Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells less susceptible to drug-induced cell death.[1][9]
Experimental Protocols
To investigate the potential mechanisms of resistance, the following experimental protocols are recommended:
Protocol 1: Determination of IC50 using a Cell Viability Assay (XTT)
This protocol is adapted from a study on the effect of CHR-6494 on pancreatic cancer cells.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1, 5, 10, 50, and 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
XTT Assay: Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the IC50 value using graphing software (e.g., GraphPad Prism) by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Western Blot Analysis of Histone H3 Phosphorylation
This protocol is to determine if this compound is effectively inhibiting its direct target, Haspin, by assessing the phosphorylation of Histone H3 at Threonine 3 (H3T3p).
-
Cell Treatment: Treat both sensitive and potentially resistant cells with this compound at a concentration known to be effective in sensitive lines (e.g., 500 nM) for 12-24 hours.[2][7] Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Thr3). Also, probe a separate membrane or strip the current one to probe for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A lack of reduction in the H3T3p signal in the treated suspected resistant cells compared to the sensitive cells would suggest a mechanism preventing the drug from reaching or acting on its target.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
CHR-6494 is known to induce G2/M arrest.[3][7] This protocol determines if the cell cycle is arrested as expected.
-
Cell Treatment: Treat sensitive and suspected resistant cells with this compound (e.g., 1000 nM) for 24 hours.[7][10]
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Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
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Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
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Analysis: A lack of G2/M phase accumulation in the treated suspected resistant cells compared to the sensitive cells would indicate a resistance mechanism that bypasses this cell cycle checkpoint.
Visualizing Mechanisms and Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for this compound Resistance
Caption: A workflow for troubleshooting this compound resistance.
Potential Mechanisms of Cell Line Resistance
Caption: Potential mechanisms of resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes with CHR-6494 TFA
Welcome to the technical support center for CHR-6494 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting unexpected phenotypes when using this potent Haspin kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Haspin kinase, with an IC50 of 2 nM.[1] Its primary mechanism of action is the inhibition of histone H3 at threonine 3 (H3T3), a phosphorylation event critical for the proper alignment of chromosomes during mitosis.[2] This inhibition leads to mitotic catastrophe and apoptosis in cancer cells.[1][2]
Q2: What are the expected phenotypes after treating cancer cells with this compound?
A2: The expected phenotypes following this compound treatment in susceptible cancer cell lines include:
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Inhibition of cell proliferation: A dose-dependent decrease in cell viability is observed in various cancer cell lines, including melanoma, breast cancer, colon cancer, and pancreatic cancer.[1][2][3][4]
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Cell cycle arrest: Cells typically arrest in the G2/M phase of the cell cycle.[3][5]
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Induction of apoptosis: Increased caspase-3/7 activity and cleavage of PARP are common indicators of apoptosis.[1][2]
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Mitotic defects: Abnormal mitotic spindle morphology, centrosome amplification, and chromosome misalignment are characteristic effects.[1][2]
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Reduced Histone H3 Phosphorylation: A marked decrease in the phosphorylation of histone H3 at threonine 3 (pH3T3) is a direct molecular indicator of target engagement.[2][3]
Q3: In which cancer cell lines has this compound demonstrated anti-proliferative effects?
A3: this compound has shown anti-proliferative effects in a variety of cancer cell lines. A summary of its activity is presented in the table below.
Summary of this compound In Vitro Efficacy
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 500 | [1] |
| HeLa | Cervical Cancer | 473 | [1] |
| MDA-MB-231 | Breast Cancer | 752 | [1] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [1] |
| COLO-792 | Melanoma | 497 | [2] |
| RPMI-7951 | Melanoma | 628 | [2] |
| SKBR3 | Breast Cancer | 1530 | [3] |
| MCF7 | Breast Cancer | 900.4 | [3] |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 | [4] |
Troubleshooting Unexpected Phenotypes
Scenario 1: Reduced or no induction of apoptosis at expected concentrations.
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Possible Cause 1: Cell Line Insensitivity. Not all cell lines are equally sensitive to Haspin inhibition. The expression levels of Haspin and the cellular context, including the status of other signaling pathways, can influence the response.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a western blot to check for a decrease in histone H3 threonine 3 phosphorylation (pH3T3). This will confirm that this compound is entering the cells and inhibiting its target.
-
Titrate the Compound: Perform a dose-response curve extending to higher concentrations to determine the IC50 in your specific cell line.
-
Assess Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle profile. A G2/M arrest without significant apoptosis may indicate that the cells are arresting but not efficiently progressing to cell death.
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Consider Combination Therapy: Studies have shown that CHR-6494 can act synergistically with other inhibitors, such as MEK inhibitors in melanoma or Aurora B inhibitors.[2][6]
-
Scenario 2: Discrepancy between in vitro and in vivo results.
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Possible Cause: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues or Compensatory Mechanisms. A study on breast cancer xenografts showed that CHR-6494 failed to inhibit tumor growth in vivo, despite being effective in vitro.[3] This could be due to poor bioavailability, rapid metabolism, or the activation of compensatory signaling pathways in the tumor microenvironment.[3]
-
Troubleshooting Steps:
-
Evaluate Drug Delivery and Stability: Assess the formulation and administration route to ensure adequate drug exposure in the tumor tissue.
-
Investigate Compensatory Pathways: The study on breast cancer xenografts suggested that other kinases, such as VRK1, might compensate for the loss of Haspin function in vivo.[3] Consider performing pathway analysis (e.g., RNA-seq, proteomics) on in vivo samples to identify potential resistance mechanisms.
-
Explore Alternative In Vivo Models: The choice of xenograft model can significantly impact the outcome. Consider using other models, such as patient-derived xenografts (PDXs).
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Scenario 3: Observation of unexpected off-target effects or phenotypes not directly related to mitosis.
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Possible Cause: Inhibition of Other Kinases or Novel Functions of Haspin. While CHR-6494 is a specific Haspin inhibitor, at higher concentrations, off-target effects are possible. Additionally, Haspin may have functions beyond mitosis that are not yet fully understood. For instance, CHR-6494 was found to inhibit angiogenesis in an ex vivo assay and improve hypogonadism in a mouse model of colorectal cancer.[1][7]
-
Troubleshooting Steps:
-
Perform a Kinase Panel Screen: To rule out significant off-target effects, test CHR-6494 against a broad panel of kinases.
-
Validate the Phenotype: Confirm the unexpected phenotype with additional experiments and appropriate controls.
-
Investigate the Underlying Mechanism: Use molecular and cellular biology techniques to explore the signaling pathways involved in the unexpected phenotype.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Thr3)
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-histone H3 (Thr3) overnight at 4°C. Use an antibody against total Histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound or DMSO as described above. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
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Data Acquisition and Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The signaling pathway of Haspin kinase in mitosis and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for CHR-6494 TFA Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential experimental artifacts arising from trifluoroacetic acid (TFA) solvent effects when working with the Haspin kinase inhibitor, CHR-6494.
Frequently Asked Questions (FAQs)
Q1: What is CHR-6494 and why is it often formulated with TFA?
CHR-6494 is a potent and specific inhibitor of Haspin kinase, a key regulator of mitosis.[1][2][3] It is frequently used in cancer research to induce G2/M cell-cycle arrest and apoptosis in tumor cells.[3][4][5] CHR-6494, like many synthetic peptides and small molecules, is often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent that improves separation and peak resolution.[6][7] Consequently, the final product is often a TFA salt.[6][8]
Q2: How can residual TFA in my CHR-6494 sample affect my experiments?
Residual TFA can introduce significant artifacts and variability in a range of biological assays.[6][9] Its strong acidity and chaotropic nature can lead to:
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Direct Cellular Effects: TFA can be cytotoxic and affect cell proliferation, with effects observed at nanomolar concentrations in some cell types.[6][10][11] It can either inhibit or, in some cases, stimulate cell growth depending on the cell line and concentration.[6][11]
-
Modulation of Biomolecule Function: TFA can alter the secondary structure of peptides and proteins and may act as an allosteric modulator of protein function.[6]
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Assay-Specific Interference: The presence of TFA can lower the pH of your assay solution, potentially affecting enzyme kinetics.[12] It is also known to cause ion suppression in mass spectrometry, reducing sensitivity.[13][14][15]
Q3: What are the typical concentrations of TFA that can cause experimental issues?
The impact of TFA is dose-dependent, and even low concentrations can be problematic. For instance, TFA has been shown to inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM.[6][11] In other contexts, it has been observed to stimulate the growth of glioma cells in a dose-dependent manner.[6] Therefore, it is crucial to consider the potential effects of TFA at the final concentration present in your experiments.
Q4: How can I determine the amount of TFA in my CHR-6494 sample?
Several analytical methods can be used to quantify TFA content:
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): A direct and quantitative method for determining TFA concentration.[16][17]
-
Ion Chromatography (IC): Can be used to separate and quantify trifluoroacetate anions.[12][18]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): Allows for the detection and quantification of non-volatile compounds like TFA salts.[12][16]
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Capillary Electrophoresis: A high-throughput method for determining TFA content.[17]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency of CHR-6494 in cell-based assays.
-
Possible Cause: The TFA counter-ion is exerting a cytotoxic or cytostatic effect, confounding the specific inhibitory effect of CHR-6494.
-
Troubleshooting Steps:
-
Run a TFA Control: Include a control group treated with a TFA salt (e.g., sodium trifluoroacetate) at the same concentrations as those present in your CHR-6494-treated wells. This will help to distinguish the effect of the TFA from the effect of the inhibitor.
-
Perform a Counter-ion Exchange: Remove the TFA from your CHR-6494 sample and replace it with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[7][19][20]
-
Source an Alternative Salt Form: If possible, purchase CHR-6494 as a hydrochloride or acetate salt.
-
Problem 2: Poor reproducibility in biochemical assays (e.g., kinase assays).
-
Possible Cause: The acidic nature of TFA is altering the pH of the assay buffer, affecting enzyme activity.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your final assay solution after the addition of the CHR-6494/TFA sample.
-
Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity to counteract the acidity of the TFA.
-
Counter-ion Exchange: As with cell-based assays, exchanging the TFA for a less acidic counter-ion can mitigate these effects.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of CHR-6494 in various cancer cell lines. It is important to note that these values may be influenced by the presence of TFA if not explicitly controlled for.
| Cell Line | Cancer Type | IC₅₀ of CHR-6494 | Reference |
| HCT-116 | Colorectal Carcinoma | 500 nM | [3][5] |
| HeLa | Cervical Cancer | 473 nM | [3][5] |
| MDA-MB-231 | Breast Cancer | 752 nM | [3][5] |
| COLO-792 | Melanoma | 497 nM | [2] |
| RPMI-7951 | Melanoma | 628 nM | [2] |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 nM | [21] |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This protocol is a widely used method to replace TFA counter-ions with hydrochloride.[16][19]
-
Dissolution: Dissolve the CHR-6494 TFA salt in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[19]
-
Incubation: Let the solution stand at room temperature for at least one minute.[19]
-
Freezing: Freeze the solution rapidly using liquid nitrogen or a -80°C freezer.[19]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.
-
Repeat: For complete TFA removal, repeat steps 1-5 at least two more times.[19]
-
Final Reconstitution: After the final lyophilization, reconstitute the CHR-6494 HCl salt in your desired experimental buffer.
Protocol 2: "TFA Only" Control Experiment for Cell-Based Assays
This control is essential to determine the baseline effect of TFA on your specific cell line.
-
Prepare Stock Solution: Prepare a stock solution of sodium trifluoroacetate (NaTFA) in your cell culture medium.
-
Serial Dilutions: Create a series of dilutions of the NaTFA stock solution that correspond to the final concentrations of TFA that will be present in your CHR-6494 experimental wells.
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the different concentrations of NaTFA.
-
Assay: Perform your cell viability, proliferation, or other functional assay at the desired time points.
-
Analysis: Analyze the data to determine the dose-response curve of your cells to TFA alone.
Visualizations
Caption: Signaling pathway of CHR-6494 action.
Caption: Experimental workflow for TFA removal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. proprep.com [proprep.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]
- 16. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. lifetein.com [lifetein.com]
- 20. omizzur.com [omizzur.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Best practices for long-term storage of CHR-6494 TFA
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CHR-6494 TFA. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound as a powder should be stored at -20°C for up to 3 years. Some suppliers also indicate storage at +4°C is suitable for shorter durations. Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous DMSO, for example, at 10 mM. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.
Q3: Is this compound sensitive to light or moisture?
Q4: What are the signs of degradation of this compound?
Visible signs of degradation for this compound powder can include a change in color or texture. For DMSO stock solutions, precipitation that does not readily dissolve upon warming and vortexing may indicate degradation or solubility issues. If you suspect degradation, it is recommended to use a fresh vial of the compound.
Storage and Handling Summary
| Form | Storage Temperature | Duration | Key Handling Instructions |
| Powder | -20°C | Up to 3 years | Keep vial tightly sealed and protected from moisture and light. |
| +4°C | Shorter-term (refer to manufacturer) | Keep vial tightly sealed and protected from moisture and light. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 month | Aliquot into single-use volumes. Allow to equilibrate to room temperature before use. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder in DMSO | Compound has not fully equilibrated to room temperature. | Allow the vial to sit at room temperature for at least 1 hour before attempting to dissolve. |
| Insufficient mixing. | Vortex the solution for several minutes. Gentle warming (to no higher than 37°C) and sonication can also aid dissolution.[3] | |
| Use of non-anhydrous DMSO. | Use a fresh, unopened bottle of anhydrous DMSO to prepare stock solutions. | |
| Precipitation in DMSO Stock Solution Upon Thawing | Solution was not fully dissolved initially. | Warm the vial to room temperature and vortex vigorously. A brief sonication may also help. |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Precipitation When Diluting DMSO Stock in Aqueous Media | Rapid change in solvent polarity. | Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing. The final concentration of DMSO in cell culture should generally be kept below 0.5% to avoid cytotoxicity.[1][4] |
Experimental Protocols & Visualizations
Experimental Workflow for this compound in Cell-Based Assays
The following diagram outlines a typical workflow for using this compound in a cell-based experiment, from preparation of the stock solution to the final assay.
Haspin Kinase Signaling Pathway
This compound is a potent inhibitor of Haspin kinase. Haspin kinase plays a crucial role in mitosis by phosphorylating Histone H3 at Threonine 3 (H3T3). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is critical for accurate chromosome segregation and cell division. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to CPC mislocalization, mitotic defects, and ultimately cell cycle arrest or apoptosis in cancer cells.
References
Navigating CHR-6494 TFA Dosage Across Diverse Tumor Models: A Technical Guide
Technical Support Center
For researchers and drug development professionals utilizing the potent Haspin kinase inhibitor, CHR-6494 TFA, this guide provides a centralized resource for dosage adjustments across various tumor models. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Haspin kinase, with an IC50 of 2 nM.[1][2][3][4][5] Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3), a crucial step for proper chromosome alignment and segregation during mitosis. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[1][2][3][6][7][8]
Q2: What is a typical starting dosage for in vivo studies?
A2: Based on published studies, a common starting point for in vivo experiments in mouse models is in the range of 20-50 mg/kg, administered via intraperitoneal (i.p.) injection.[1][9][10][11][12] The optimal dosage and administration schedule can vary significantly depending on the tumor model.
Q3: I am not observing significant tumor growth inhibition in my xenograft model. What are the possible reasons and troubleshooting steps?
A3: Several factors could contribute to a lack of efficacy. Consider the following:
-
Suboptimal Dosage Regimen: The dosage and frequency of administration may not be optimal for your specific tumor model. One study on an MDA-MB-231 breast cancer xenograft model did not observe tumor growth inhibition at 50 mg/kg administered in four cycles of five consecutive days.[10] This suggests that alternative dosing strategies may be necessary for certain models.
-
Tumor Model Resistance: The intrinsic biology of your chosen tumor model might confer resistance to Haspin inhibition. It has been suggested that other kinases could potentially compensate for the loss of Haspin function in vivo.[10]
-
Drug Formulation and Stability: Ensure proper preparation of the this compound solution. A common formulation is 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.[1][12] Prepare solutions fresh daily if possible, as the stability of the compound in solution over time should be considered. Stock solutions are typically stored at -20°C for up to six months or -80°C for up to a year.[9]
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you are not seeing an effect, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose in your specific model.
-
Vary the Administration Schedule: Experiment with different administration schedules, such as more frequent injections or continuous infusion, to maintain an effective drug concentration at the tumor site.
-
Confirm Target Engagement: If possible, analyze tumor tissue post-treatment to confirm the inhibition of Haspin kinase activity by measuring the levels of phosphorylated histone H3 at threonine 3 (pH3T3). A significant reduction in pH3T3 would indicate that the drug is reaching its target.[10]
-
Evaluate Combination Therapies: CHR-6494 has shown synergistic effects when combined with other agents, such as MEK inhibitors in melanoma models.[8]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound across various cancer types.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | [1][9] |
| HeLa | Cervical Cancer | 473 | [1][6][9] |
| MDA-MB-231 | Breast Cancer | 752-757.1 | [1][6][9][10] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [1][9] |
| SKBR3 | Breast Cancer | 1530 | [10] |
| MCF7 | Breast Cancer | 900.4 | [10] |
| COLO-792 | Melanoma | 497 | [8] |
| RPMI-7951 | Melanoma | 628 | [8] |
| Various Melanoma Lines | Melanoma | 396 - 1229 | [1] |
Table 2: In Vivo Dosage Regimens and Outcomes for this compound
| Tumor Model | Cancer Type | Dosage | Administration Route & Schedule | Outcome | Reference |
| MDA-MB-231 Xenograft | Breast Cancer | 20 mg/kg | i.p., daily for 15 days | Tumor growth inhibition | [1][9] |
| MDA-MB-231 Xenograft | Breast Cancer | 50 mg/kg | i.p., 4 cycles of 5 consecutive days over 35 days | No significant tumor growth inhibition | [10][11] |
| HCT-116 Xenograft | Colorectal Cancer | 50 mg/kg | i.p., 2 cycles of 5 consecutive days for 15 days | Tumor growth inhibition | [1][9] |
| BxPC-3-Luc Xenograft | Pancreatic Cancer | Not specified | Not specified | Significantly suppressed tumor growth | [13] |
| ApcMin/+ mice | Intestinal Polyps | 50 mg/kg | i.p., for 50 days | Significantly inhibited intestinal polyp development | [12] |
Experimental Protocols
General In Vivo Xenograft Study Protocol
This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Drug Preparation and Administration:
-
Endpoint Analysis:
-
Continue treatment for the planned duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for pH3T3 to confirm target engagement.
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound action.
General Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CHR 6494 trifluoroacetate | Haspin | Tocris Bioscience [tocris.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. This compound | TargetMol [targetmol.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 12. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CHR-6494 TFA Target Engagement on Haspin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CHR-6494 trifluoroacetate (TFA) with other known haspin kinase inhibitors, supported by experimental data. It is designed to assist researchers in evaluating the utility of CHR-6494 TFA for studies on haspin biology and as a potential therapeutic agent.
Introduction to Haspin Kinase
Haspin (Histone H3 Associated Protein Kinase), also known as GSG2, is a serine/threonine kinase that plays a crucial role in cell division.[1][2] Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis.[1] This phosphorylation event is essential for the proper recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres, which in turn ensures accurate chromosome alignment and segregation.[2] Given its critical role in mitosis and its overexpression in various cancers, haspin has emerged as a promising target for anticancer drug development.[1][2]
This compound: A Potent Haspin Inhibitor
CHR-6494 is a potent and selective small-molecule inhibitor of haspin kinase.[3] Its trifluoroacetate salt form is commonly used in research. In biochemical assays, CHR-6494 exhibits a half-maximal inhibitory concentration (IC50) of 2 nM against haspin.[3] By inhibiting haspin, CHR-6494 prevents the phosphorylation of histone H3 at threonine 3, leading to mitotic defects and ultimately inducing apoptosis in cancer cells.[4]
Performance Comparison of Haspin Inhibitors
This section compares the in vitro potency of CHR-6494 with other published haspin inhibitors. The data presented here is compiled from various sources and should be used as a guide for compound selection.
| Inhibitor | Haspin IC50 (nM) | Key Off-Targets (IC50 in nM) | Reference(s) |
| CHR-6494 | 2 | - | [3] |
| LDN-192960 | 10 | DYRK2 (48) | [5][6] |
| 5-Iodotubercidin | 5-9 | Adenosine Kinase (26), CLK, DYRK | [6] |
| Compound 6 (Acridine analog) | 45 | DYRK1A (889), DYRK1B (697), DYRK3 (121305), MARK3 (100) | [7] |
Note: IC50 values can vary depending on the assay conditions. The data in this table is for comparative purposes.
Experimental Protocols
In Vitro Haspin Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for measuring the enzymatic activity of haspin and the potency of inhibitors like CHR-6494.
Materials:
-
Recombinant haspin enzyme
-
Biotinylated histone H3 peptide substrate (e.g., Biotin-ARTKQTARKS TGGKAPRKQLA-NH2)
-
ATP
-
Europium-labeled anti-phospho-histone H3 (Thr3) antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (e.g., CHR-6494) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the haspin enzyme and the biotinylated histone H3 peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Eu-anti-phospho-H3(Thr3) antibody and SA-APC detection reagents.
-
Incubate the plate in the dark at room temperature for at least 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 values from the dose-response curves.
Cellular Target Engagement Assay (Western Blot for Phospho-Histone H3)
This protocol validates the ability of an inhibitor to engage haspin in a cellular context by measuring the downstream phosphorylation of its substrate.
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (e.g., CHR-6494)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-histone H3 (Thr3) and anti-total histone H3 (or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 or a loading control to normalize the data.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a haspin inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MDA-MB-231)[8]
-
Matrigel (optional)
-
Test compound (e.g., CHR-6494) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the tumor growth regularly using calipers.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection of 50 mg/kg CHR-6494).[9]
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like phospho-histone H3).
Visualizing Pathways and Workflows
Haspin Signaling Pathway
Caption: Haspin kinase phosphorylates Histone H3 at Thr3, recruiting the CPC to ensure proper chromosome alignment.
Experimental Workflow for Haspin Inhibitor Validation
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. LDN-192960 | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Confirming H3T3 Phosphorylation Inhibition by CHR-6494 TFA: A Comparative Guide
For researchers and drug development professionals investigating the epigenetic landscape of cellular processes, confirming the specific inhibition of histone H3 at threonine 3 (H3T3) phosphorylation is a critical step in validating the mechanism of action of novel therapeutic agents. CHR-6494 TFA has emerged as a potent and selective inhibitor of Haspin kinase, the primary kinase responsible for H3T3 phosphorylation. This guide provides a comparative overview of this compound, alternative inhibitors, and detailed experimental protocols to rigorously confirm the inhibition of H3T3 phosphorylation.
Comparative Analysis of H3T3 Phosphorylation Inhibitors
This compound distinguishes itself through its high potency for Haspin kinase. A comparison with other known inhibitors of H3T3 phosphorylation highlights its efficacy.
| Inhibitor | Target Kinase | IC50 (in vitro) | Cellular Potency (Cell Proliferation IC50) | Notes |
| This compound | Haspin | 2 nM [1][2] | HCT-116: 500 nM[1] HeLa: 473 nM[1] MDA-MB-231: 752 nM[1] Melanoma cell lines: 396 - 1229 nM[1] | A potent and selective Haspin kinase inhibitor that effectively blocks H3T3 phosphorylation.[1][2] |
| 5-Iodotubercidin (5-ITu) | Haspin, Adenosine Kinase, CK1, others | Haspin: ~5-9 nM | Not widely reported for H3T3 inhibition specifically, but abolishes H3T3ph in cells at 0.5-1.0 µM.[3] | A potent Haspin inhibitor, but it is known to have off-target effects on other kinases, which should be considered when interpreting results.[3][4] |
| LDN-192960 | Haspin, DYRK2 | Haspin: 10 nM DYRK2: 48 nM | Not readily available | An acridine derivative identified through high-throughput screening. |
| LDN-209929 | Haspin | 55 nM | Not readily available | A more selective analog of LDN-192960 with reduced off-target effects on DYRK2. |
Signaling Pathway and Experimental Workflow
To confirm the inhibition of H3T3 phosphorylation by this compound, a clear understanding of the underlying signaling pathway and a structured experimental workflow are essential.
The experimental workflow to confirm this inhibition should be systematic, moving from cellular treatment to specific molecular analysis.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible data.
Western Blot Analysis of H3T3 Phosphorylation
This protocol allows for the quantification of the levels of phosphorylated H3T3 in cell lysates.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HCT-116) to 70-80% confluency.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) and/or alternative inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of the proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause background signal.[5]
-
Incubate the membrane with the primary antibody against phospho-H3T3 (p-H3T3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or another loading control like beta-actin.
Immunofluorescence Staining of p-H3T3
This method allows for the visualization of p-H3T3 within individual cells and its subcellular localization.
1. Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound and controls as described for the Western blot protocol.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
3. Blocking and Antibody Incubation:
-
Block the cells with 1% BSA in PBST for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against p-H3T3 diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each.
4. Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope. The inhibition of H3T3 phosphorylation will be observed as a decrease in the specific fluorescent signal in treated cells compared to controls.
By following these comparative guidelines and detailed protocols, researchers can confidently and accurately confirm the inhibitory effect of this compound on H3T3 phosphorylation, providing robust data for drug development and scientific discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to CHR-6494 TFA and Other Haspin Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Histone H3 Associated Protein Kinase) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a crucial step for the proper alignment and segregation of chromosomes during cell division.[1][2][3] This unique function has positioned haspin as an attractive target for the development of novel anti-cancer therapeutics.[2][3] CHR-6494 TFA is a potent and selective small molecule inhibitor of haspin kinase. This guide provides a comprehensive comparison of this compound with other notable haspin kinase inhibitors, supported by experimental data and detailed methodologies.
Haspin Kinase Signaling Pathway
Haspin kinase is a key regulator of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. The pathway is initiated by the phosphorylation of Histone H3 at Threonine 3 (H3T3) by haspin. This phosphorylation event creates a binding site for the CPC component Survivin, leading to the recruitment of the entire CPC, including Aurora B kinase, to the centromere.
Caption: Haspin Kinase Signaling Pathway and Point of Inhibition.
Performance Comparison of Haspin Kinase Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other known haspin kinase inhibitors. It is important to note that the data presented is compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Haspin IC₅₀ (nM) | Other Notable Kinase Targets (IC₅₀ in nM) | Reference(s) |
| This compound | 2 | CLK1, DYRK1A, CDK9, GSK3, CK1, CDK5, PIM1, ABL1, JAK3 (activity reported, specific IC₅₀s not consistently provided) | [4][5] |
| LDN-192960 | 10 | DYRK2 (48) | [6][7][8][9] |
| LDN-209929 | 55 | DYRK2 (9900) | [7] |
| MU1920 | 6 | Highly selective | [7] |
| LJ4827 | 0.155 (enzyme IC₅₀) | - | [7] |
| HSK205 | Potent dual inhibitor | FLT3 (potent inhibitor) | [7] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ for Cell Growth (nM) | Reference(s) |
| HCT-116 | Colorectal Carcinoma | 500 | [5] |
| HeLa | Cervical Cancer | 473 | [5] |
| MDA-MB-231 | Breast Cancer | 752 | [5] |
| MeWo | Melanoma | 396 | [10] |
| MDA-MB-435 | Melanoma | 611 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Kinase Inhibition Assays
Radiometric Kinase Assay (General Protocol)
This assay measures the incorporation of ³³P from [γ-³³P]ATP into a substrate by the kinase.
References
- 1. apexbt.com [apexbt.com]
- 2. Haspin: a promising target for the design of inhibitors as potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CHR-6494 TFA and 5-Iodotubercidin (5-ITu) for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CHR-6494 TFA and 5-iodotubercidin (5-ITu), two kinase inhibitors with distinct mechanisms of action and therapeutic potential. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways.
Executive Summary
This compound is a potent and specific inhibitor of Haspin kinase, a key regulator of mitosis. Its mechanism revolves around disrupting chromosome alignment and segregation, leading to mitotic catastrophe and apoptosis in cancer cells. In contrast, 5-iodotubercidin (5-ITu) is a broader spectrum kinase inhibitor, most notably targeting adenosine kinase. However, its primary anti-cancer activity stems from its role as a genotoxic agent that induces DNA damage and activates the p53 tumor suppressor pathway, ultimately leading to cell cycle arrest and apoptosis. The choice between these two compounds will largely depend on the specific research focus, whether it be the targeted inhibition of mitotic progression or the induction of a DNA damage response.
Mechanism of Action and Target Profile
This compound: A Specific Haspin Kinase Inhibitor
This compound is a highly potent inhibitor of Haspin (Histone H3 associated protein kinase), with an IC50 of 2 nM[1][2]. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[1][3]. This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres[4][5]. The CPC is vital for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation[4][5].
By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to CPC mislocalization, chromosome misalignment, and ultimately mitotic catastrophe and apoptosis in cancer cells[1][6].
5-Iodotubercidin (5-ITu): A Multi-Targeted Kinase Inhibitor and Genotoxic Agent
5-Iodotubercidin is a purine analog that acts as an inhibitor of several kinases, with a notable potency against adenosine kinase (IC50 = 26 nM)[7]. Its broader kinase inhibitory profile includes, but is not limited to, CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, and CK2[7].
Importantly, a primary mechanism of its anti-cancer effect is its ability to induce DNA damage[7][8]. It is believed that a metabolite of 5-ITu is incorporated into DNA, leading to DNA strand breaks[7][8]. This genotoxic stress activates the ATM-Chk2 signaling pathway, which in turn phosphorylates and stabilizes the tumor suppressor protein p53[7][8][9][10]. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), leading to the elimination of damaged cells[7][8].
Quantitative Performance Data
The following tables summarize the reported in vitro potencies of this compound and 5-iodotubercidin from various studies. It is important to note that these values were not determined in head-to-head comparative studies and experimental conditions may have varied.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| This compound | Haspin | 2 | [1][2] |
| 5-Iodotubercidin | Adenosine Kinase | 26 | [7] |
| CK1 | 400 | [7] | |
| Insulin Receptor Tyrosine Kinase | 3,500 | [7] | |
| Phosphorylase Kinase | 5,000-10,000 | [7] | |
| PKA | 5,000-10,000 | [7] | |
| CK2 | 10,900 | [7] | |
| PKC | 27,700 | [7] |
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Potency (IC50/EC50 in nM) | Reference(s) |
| This compound | HCT-116 (Colon) | Cell Viability | 500 | [11] |
| HeLa (Cervical) | Cell Viability | 473 | [11] | |
| MDA-MB-231 (Breast) | Cell Viability | 752 | [11] | |
| Melanoma Cell Lines (various) | Cell Viability | 396 - 1229 | [12][13] | |
| 5-Iodotubercidin | HCT116 p53+/+ (Colon) | Cell Death | 1,880 | [7] |
| HCT116 p53-/- (Colon) | Cell Death | 7,800 | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and 5-iodotubercidin.
Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and leading to mitotic catastrophe.
References
- 1. Role of Aurora B and Haspin kinases in the metaphase Topoisomerase II checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untangling the contribution of Haspin and Bub1 to Aurora B function during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untangling the contribution of Haspin and Bub1 to Aurora B function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5-Iodotubercidin as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 13. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
CHR-6494 TFA: A Potent and Selective Haspin Kinase Inhibitor with Anti-Cancer Activity
For Immediate Release
[City, State] – [Date] – CHR-6494 TFA is a highly potent and selective small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase that plays a crucial role in mitotic progression. With a half-maximal inhibitory concentration (IC50) of 2 nM against Haspin, CHR-6494 demonstrates significant potential as a tool for cancer research and drug development.[1] This guide provides a comprehensive overview of the selectivity profile of this compound, supported by experimental data and detailed protocols.
Selectivity Profile Against Other Kinases
To assess the selectivity of CHR-6494, the compound was screened against a panel of 27 kinases. At a concentration of 100 nM, CHR-6494 exhibited moderate to low inhibition of other kinases, underscoring its specificity for Haspin. The data highlights a favorable selectivity profile, which is a critical attribute for a therapeutic candidate, as off-target effects can lead to unwanted side effects.
| Target Kinase | % Inhibition at 100 nM |
| Haspin | ~100% (IC50 = 2 nM) [1] |
| TrkA | 58% |
| GSK-3β | 48% |
| PIM1 | 36% |
| Cdk1/B | 34% |
| Cdk2/A | 33% |
| Table 1: Selectivity of CHR-6494 against a panel of kinases. Data from a screening assay performed at 100 nM concentration. |
Mechanism of Action and Anti-Proliferative Activity
CHR-6494 exerts its anti-cancer effects by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3), a key substrate of Haspin kinase. This inhibition disrupts proper chromosome alignment and segregation during mitosis, leading to a phenomenon known as "mitotic catastrophe" and subsequent programmed cell death (apoptosis).
The potent enzymatic inhibition of Haspin by CHR-6494 translates to effective anti-proliferative activity in various cancer cell lines. The IC50 values for cell viability inhibition are in the nanomolar range, demonstrating the compound's ability to suppress the growth of cancer cells.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 500 |
| HeLa | Cervical Cancer | 473 |
| MDA-MB-231 | Breast Cancer | 752 |
| MeWo | Melanoma | 396[2] |
| MDA-MB-435 | Melanoma | 611[2] |
| COLO-792 | Melanoma | 497 |
| RPMI-7951 | Melanoma | 628 |
| BxPC-3-Luc | Pancreatic Cancer | 849.0[3] |
| Table 2: Anti-proliferative activity of CHR-6494 in various human cancer cell lines. |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
The inhibitory activity of CHR-6494 against Haspin and other kinases is typically determined using a biochemical assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human Haspin kinase
-
Biotinylated histone H3 peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-histone H3 (Thr3) antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (CHR-6494) serially diluted
-
384-well microplates
Procedure:
-
Add diluted test compound to the wells of the microplate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-acceptor).
-
Incubate for the detection reagents to bind.
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Cell Viability Assay
The anti-proliferative effects of CHR-6494 are assessed using a cell-based viability assay, such as the XTT assay.
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CHR-6494.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the XTT reagent to the wells.
-
Incubate to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]
Signaling Pathway Involvement
CHR-6494's mechanism of action is centered on the inhibition of Haspin kinase, which is a critical regulator of mitosis. The phosphorylation of histone H3 at Thr3 by Haspin creates a docking site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The proper localization and function of the CPC are essential for accurate chromosome segregation. By inhibiting Haspin, CHR-6494 disrupts this signaling cascade, leading to mitotic defects.
Conclusion
This compound is a potent and selective inhibitor of Haspin kinase with demonstrated anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its high selectivity for Haspin over other kinases suggests a reduced potential for off-target effects, making it a valuable research tool and a promising candidate for further development as an anti-cancer therapeutic. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: CHR-6494 TFA versus Aurora B Kinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the Haspin kinase inhibitor, CHR-6494 TFA, and direct inhibitors of Aurora B kinase. While both compound classes impact the crucial mitotic regulator Aurora B, they do so through distinct mechanisms, leading to different cellular phenotypes and potential therapeutic applications. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to inform research and drug development decisions.
Introduction
Aurora B kinase is a key orchestrator of cell division, playing critical roles in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Its overexpression in various cancers has made it an attractive target for anti-cancer drug development. Aurora B inhibitors directly target the ATP-binding pocket of the kinase, inhibiting its catalytic activity.
This compound, on the other hand, is a potent inhibitor of Haspin kinase[1][2][3]. Haspin kinase is responsible for phosphorylating histone H3 at threonine 3 (H3T3ph), a modification that creates a docking site for the Chromosomal Passenger Complex (CPC), of which Aurora B is the enzymatic component[4][5]. By inhibiting Haspin, CHR-6494 indirectly prevents the proper localization of Aurora B to the centromeres during mitosis, thereby disrupting its downstream functions[4]. This guide explores the functional consequences of these different inhibitory mechanisms.
Quantitative Performance Data
The following tables summarize the in vitro efficacy of this compound and two representative Aurora B kinase inhibitors, Barasertib (AZD1152) and Tozasertib (VX-680), across various cancer cell lines.
Table 1: IC50 Values for Cell Viability of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | [2] |
| HeLa | Cervical Cancer | 473 | [2] |
| MDA-MB-231 | Breast Cancer | 752[2], 757.1[6] | [2][6] |
| SKBR3 | Breast Cancer | 1530 | [6] |
| MCF7 | Breast Cancer | 900.4 | [6] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [2] |
| MeWo | Melanoma (Wild-type) | 396 | [7] |
| COLO-792 | Melanoma (Wild-type) | 497 | [7] |
| RPMI-7951 | Melanoma (BRAF V600E) | 628 | [7] |
| A375 | Melanoma (BRAF V600E) | 1229 | [7] |
Table 2: IC50 Values for Cell Viability of Aurora B Kinase Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Barasertib (AZD1152-HQPA) | SCLC panel (sensitive lines) | Small Cell Lung Cancer | < 50 | [8][9] |
| Tozasertib (VX-680) | ATC panel (CAL-62, 8305C, 8505C, BHT-101) | Anaplastic Thyroid Cancer | 25 - 150 | [10] |
| Tozasertib (VX-680) | BaF3 (ABL or FLT-3 transfected) | Pro-B cell | ~300 | [11] |
| Tozasertib (VX-680) | HT29 | Colorectal Adenocarcinoma | 260 (necroptosis inhibition) | [12] |
Table 3: Biochemical IC50 Values
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | Haspin | 2 | [1][2] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | [13][14] |
| Tozasertib (VX-680) | Aurora A | 0.6 | [15] |
| Tozasertib (VX-680) | Aurora B | 18 | [15] |
| Tozasertib (VX-680) | Aurora C | 4.6 | [15] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and direct Aurora B inhibitors are depicted in the following diagrams.
Caption: Mechanism of Action: this compound vs. Aurora B Inhibitors.
Comparative Experimental Data
A key distinction in the cellular response to these inhibitors lies in their effects on histone phosphorylation. CHR-6494, as a Haspin inhibitor, specifically reduces the phosphorylation of Histone H3 at Threonine 3 (H3T3ph)[7]. In contrast, direct Aurora B inhibitors abrogate the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a canonical substrate of Aurora B[16][17].
Interestingly, studies have shown a synergistic effect when combining CHR-6494 with the pan-Aurora kinase inhibitor VX-680. This combination leads to a more pronounced decrease in H3S10 phosphorylation than either agent alone, suggesting that proper localization of Aurora B is crucial for its full activity.
Cellular Phenotypes
-
This compound (Haspin Inhibition): Inhibition of Haspin leads to the mislocalization of the CPC from centromeres[4]. This results in defects in chromosome alignment, a weakened spindle assembly checkpoint, and ultimately can lead to mitotic catastrophe and apoptosis[7][18]. Cells treated with CHR-6494 often exhibit a G2/M cell cycle arrest[19][20].
-
Aurora B Inhibition: Direct inhibition of Aurora B kinase activity leads to defects in chromosome segregation, failure of cytokinesis, and the formation of polyploid cells[21][22]. This also culminates in apoptosis[23]. A hallmark of Aurora B inhibition is the reduction of H3S10 phosphorylation[16][24].
Caption: A typical experimental workflow for comparing inhibitor effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (XTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or an Aurora B inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Labeling: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 values.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Incubation: Incubate the plates for 48-72 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change in caspase activity compared to the vehicle control.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the inhibitors for 24-48 hours.
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunoblotting for Histone Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Histone H3 (Thr3), phospho-Histone H3 (Ser10), and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated histone levels to the total histone levels.
Conclusion
This compound and direct Aurora B kinase inhibitors both disrupt mitotic progression and induce cancer cell death, but through fundamentally different mechanisms. This compound acts upstream by inhibiting Haspin kinase, thereby preventing the proper localization of Aurora B. In contrast, Aurora B inhibitors directly block its catalytic function.
This distinction offers several important considerations for researchers:
-
Target Specificity: CHR-6494 offers a more indirect approach to modulating Aurora B function, which may present a different spectrum of on- and off-target effects compared to direct Aurora B inhibitors.
-
Synergistic Potential: The demonstrated synergy between Haspin and Aurora kinase inhibitors suggests that combination therapies could be a promising strategy to enhance anti-cancer efficacy.
-
Biomarker Development: The distinct molecular signatures of Haspin inhibition (decreased p-H3T3) and Aurora B inhibition (decreased p-H3S10) provide clear biomarkers to monitor drug activity in preclinical and clinical settings.
The choice between using this compound and a direct Aurora B inhibitor will depend on the specific research question and therapeutic strategy. This guide provides the foundational data and methodologies to aid in making these informed decisions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
A New Frontier in Melanoma Treatment: Synergistic Combination of CHR-6494 TFA and Trametinib Shows Promise
For Immediate Release
A novel combination therapy pairing the Haspin kinase inhibitor, CHR-6494 TFA, with the MEK inhibitor, Trametinib, has demonstrated significant synergistic anti-melanoma activity in preclinical studies. This guide provides a comprehensive overview of the data supporting this combination, detailed experimental protocols for replication, and a comparison with existing FDA-approved therapies, offering valuable insights for researchers and drug development professionals in the field of oncology.
The relentless progression of melanoma, particularly in cases resistant to standard therapies, necessitates the exploration of innovative treatment strategies. The combination of this compound and Trametinib targets two distinct and critical cellular pathways, offering a multi-pronged attack on melanoma cells. Trametinib, a well-established MEK inhibitor, targets the MAPK signaling pathway, a frequently dysregulated cascade in melanoma.[1][2][3] this compound, on the other hand, introduces a novel mechanism by inhibiting Haspin, a mitotic kinase essential for proper chromosome alignment and cell division.[4][5] This dual-front assault has shown to be not only effective in a range of melanoma cell lines, including those resistant to MEK inhibitors, but also to work in synergy, amplifying the therapeutic effect beyond the sum of the individual agents.[5][6]
Comparative Performance: this compound and Trametinib in Melanoma Cell Lines
Preclinical evidence highlights the potency of this compound and its synergistic relationship with Trametinib across various melanoma cell lines, including those with BRAF mutations, NRAS mutations, and wild-type BRAF.[7]
Cell Viability Inhibition
The combination of this compound and Trametinib has been shown to synergistically inhibit the viability of melanoma cells. The half-maximal inhibitory concentration (IC50) values for each compound individually and in combination demonstrate this enhanced effect.
| Cell Line | BRAF/NRAS Status | This compound IC50 (nM)[7] | Trametinib IC50 (nM)[7] | Combination Effect |
| MeWo | Wild-Type | 396 | 1.1 | Synergistic inhibition of cell viability.[5] |
| MDA-MB-435 | BRAF V600E | 611 | 3.6 | Synergistic inhibition of cell viability.[7] |
| RPMI-7951 | BRAF V600E | 628 | >50 (Resistant) | This compound demonstrates efficacy in Trametinib-resistant cells.[7] |
| COLO-792 | Wild-Type | 497 | >50 (Resistant) | This compound demonstrates efficacy in Trametinib-resistant cells.[7] |
| SK-MEL-2 | BRAF V600E | 1229 | 1.8 | Data on synergistic effect not explicitly stated in the provided search results, but individual IC50 values are available.[7] |
| SK-MEL-28 | BRAF V600E | 845 | 2.5 | Data on synergistic effect not explicitly stated in the provided search results, but individual IC50 values are available.[7] |
| A375 | BRAF V600E | 753 | 1.5 | Data on synergistic effect not explicitly stated in the provided search results, but individual IC50 values are available.[7] |
Apoptosis Induction
The combination treatment significantly enhances apoptosis (programmed cell death) in melanoma cells. This is evidenced by increased caspase 3/7 activity, a key indicator of apoptosis. In COLO-792 cells, 300 nM and 600 nM of this compound increased caspase 3/7 activity by 3- and 6-fold, respectively.[7] In RPMI-7951 cells, the same concentrations led to a more pronounced 8.5- and 16-fold increase in caspase 3/7 activity.[7] The combination with Trametinib further potentiates this pro-apoptotic effect.[5][6]
Cell Migration Inhibition
A critical aspect of melanoma malignancy is its ability to metastasize. The combination of this compound and Trametinib has been shown to cooperatively suppress the migration of melanoma cells to a greater extent than either agent alone.[5][6] This suggests a potential role for this combination in preventing the spread of melanoma.
Comparison with Approved BRAF/MEK Inhibitor Combinations
To contextualize the potential of the this compound and Trametinib combination, it is useful to compare it with currently FDA-approved BRAF/MEK inhibitor therapies for BRAF V600-mutant melanoma. While the data for the novel combination is preclinical, the clinical trial data for approved therapies provide a benchmark for efficacy.
| Combination Therapy | Phase III Clinical Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Dabrafenib + Trametinib | COMBI-d | 9.3 months (vs. 8.8 months for Dabrafenib alone)[8] | 25.1 months (vs. 18.7 months for Dabrafenib alone)[9] |
| COMBI-v | 11.4 months (vs. 7.3 months for Vemurafenib alone)[8] | Not reached at initial analysis (vs. 17.2 months for Vemurafenib alone) | |
| Vemurafenib + Cobimetinib | coBRIM | 12.6 months (vs. 7.2 months for Vemurafenib alone)[10][11] | 22.5 months (vs. 17.4 months for Vemurafenib alone)[10][11] |
| Encorafenib + Binimetinib | COLUMBUS | 14.9 months (vs. 7.3 months for Vemurafenib alone)[3] | 33.6 months (vs. 16.9 months for Vemurafenib alone)[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Dual inhibition of MAPK and Mitotic pathways.
Caption: Workflow for in vitro anti-melanoma assays.
Detailed Experimental Protocols
For researchers looking to validate or build upon these findings, the following are detailed protocols for the key experiments.
Crystal Violet Cell Viability Assay
This assay indirectly quantifies cell viability by staining adherent cells.
Materials:
-
96-well tissue culture plates
-
Melanoma cell lines
-
Complete culture medium
-
This compound and Trametinib
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
Plate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Trametinib, or the combination for 72 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.[12]
-
Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[13]
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of methanol to each well and incubate for 20 minutes on a shaker.[13]
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Caspase 3/7 Activity Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
White-walled 96-well plates
-
Melanoma cell lines
-
Complete culture medium
-
This compound and Trametinib
-
Caspase-Glo® 3/7 Assay Reagent (Promega or similar)
-
Luminometer
Protocol:
-
Seed melanoma cells in a white-walled 96-well plate and treat with the compounds as described for the cell viability assay.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[14]
-
Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
Transwell Migration Assay
This assay assesses the migratory capacity of melanoma cells.
Materials:
-
24-well Transwell plates with 8 µm pore size inserts
-
Melanoma cell lines
-
Serum-free culture medium
-
Complete culture medium (containing a chemoattractant, e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet solution
Protocol:
-
Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if required for the cell line.
-
Harvest melanoma cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of complete medium (with chemoattractant) to the lower chamber of the 24-well plate.[15]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[15] Include different treatment groups with this compound, Trametinib, or the combination in both the upper and lower chambers.
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory rate of the cell line (typically 12-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[15]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Future Directions
The synergistic efficacy of this compound and Trametinib in preclinical models presents a compelling case for further investigation. Future studies should focus on in vivo models to assess the therapeutic window and potential toxicities of this combination. Furthermore, exploring the molecular mechanisms underlying the observed synergy could unveil novel biomarkers for patient stratification and response prediction. The potential of this combination to overcome resistance to current targeted therapies warrants dedicated research, which could ultimately lead to a new and effective treatment paradigm for melanoma patients.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 9. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation-Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Year Outcomes with Cobimetinib plus Vemurafenib in BRAFV600 Mutation–Positive Advanced Melanoma: Extended Follow-up of the coBRIM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tpp.ch [tpp.ch]
- 13. researchgate.net [researchgate.net]
- 14. ulab360.com [ulab360.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CHR-6494 TFA and Alisertib in Oncology Research
In the landscape of targeted cancer therapies, inhibitors of critical cell cycle kinases have emerged as a promising avenue for drug development. This guide provides a detailed comparison of two such inhibitors, CHR-6494 TFA and Alisertib, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential use. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to inform their research and development efforts.
At a Glance: this compound vs. Alisertib
| Feature | This compound | Alisertib (MLN8237) |
| Target | Haspin Kinase | Aurora A Kinase |
| Mechanism of Action | Inhibits phosphorylation of Histone H3 at Threonine 3 (H3T3ph), leading to mitotic catastrophe. | Inhibits autophosphorylation of Aurora A Kinase, leading to G2/M cell cycle arrest, apoptosis, and autophagy. |
| Molecular Formula | C₂₀H₁₉N₅O₂ · CF₃COOH | C₂₇H₂₀ClFN₄O₄ |
| Reported IC₅₀ | 2 nM (cell-free assay)[1] | 1.2 nM (cell-free assay)[2] |
Efficacy and Preclinical Data
Both this compound and Alisertib have demonstrated significant anti-tumor activity in a variety of preclinical models. The following tables summarize key in vitro and in vivo efficacy data.
In Vitro Efficacy: Cell Viability (IC₅₀)
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Alisertib IC₅₀ (nM) |
| HCT-116 | Colorectal Carcinoma | 500[1] | Not Reported |
| HeLa | Cervical Cancer | 473[1] | Not Reported |
| MDA-MB-231 | Breast Cancer | 752[3] | Not Reported |
| Wi-38 | Normal Lung Fibroblast | 1059[1] | Not Reported |
| COLO-792 | Melanoma | 497[4] | Not Reported |
| RPMI-7951 | Melanoma | 628[4] | Not Reported |
| MeWo | Melanoma | 396[4] | Not Reported |
| MDA-MB-435 | Melanoma (BRAFV600E) | 611[4] | Not Reported |
| BxPC-3-Luc | Pancreatic Cancer | 849[5] | Not Reported |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Not Reported | Potent anti-proliferative activity[2] |
| Esophageal Adenocarcinoma cell lines (FLO-1, OE19, OE33) | Esophageal Adenocarcinoma | Not Reported | Inhibition of colony formation at 0.5 µM[2] |
| Pancreatic Cancer cell lines (PANC-1, BxPC-3) | Pancreatic Cancer | Not Reported | Potent growth inhibitory effects[6] |
| Breast Cancer cell lines (MCF7, MDA-MB-231) | Breast Cancer | Not Reported | Potent growth-inhibitory effects[7] |
| Epithelial Ovarian Cancer cell lines (SKOV3, OVCAR4) | Ovarian Cancer | Not Reported | Potent growth-inhibitory effects[8] |
In Vivo Efficacy: Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | 20 mg/kg, i.p., 15 consecutive days | Demonstrated tumor growth inhibition. | [1] |
| This compound | HCT-116 (Colorectal Cancer) | 50 mg/kg, i.p., two 5-day cycles over 15 days | Inhibited tumor growth. | [1] |
| This compound | ApcMin/+ (Intestinal Polyps) | i.p. for 50 days | Significantly inhibited intestinal polyp development. | [9][10] |
| This compound | BxPC-3-Luc (Pancreatic Cancer) | Not specified | Significantly inhibited tumor growth after 4 weeks. | [5][11] |
| Alisertib | HCT-116 (Colorectal Cancer) | 3, 10, 30 mg/kg, p.o., once daily for 21 days | 43.3%, 84.2%, and 94.7% TGI, respectively. | [12] |
| Alisertib | Various Xenograft Models | 30 mg/kg | >76% TGI in all models tested. | [12] |
Mechanisms of Action and Signaling Pathways
This compound and Alisertib target distinct kinases that are crucial for mitotic progression, leading to different downstream cellular effects.
This compound: Targeting Haspin Kinase
This compound is a potent inhibitor of Haspin, a serine/threonine kinase that specifically phosphorylates histone H3 at threonine 3 (H3T3ph) during mitosis. This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromere. By inhibiting Haspin, CHR-6494 prevents H3T3 phosphorylation, leading to CPC mislocalization, chromosome misalignment, and ultimately mitotic catastrophe and apoptosis.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Unraveling Mitotic Vulnerabilities: A Comparative Analysis of CHR-6494 TFA and Barasertib in Cancer Cell Lines
In the landscape of anti-cancer therapeutics, the targeting of mitotic kinases has emerged as a promising strategy to exploit the rapid proliferation characteristic of tumor cells. This guide provides a detailed comparison of two such inhibitors, CHR-6494 TFA and Barasertib, which disrupt mitosis through distinct but related mechanisms. By examining their performance in various cancer cell lines, supported by experimental data, this document serves as a resource for researchers and drug development professionals navigating the complexities of mitotic kinase inhibition.
This compound is a potent inhibitor of Haspin kinase, a serine/threonine kinase crucial for the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is a key step in recruiting the Chromosomal Passenger Complex (CPC) to the centromere during mitosis.[4] Barasertib (the active form of its prodrug AZD1152), on the other hand, is a highly selective and potent inhibitor of Aurora B kinase, the enzymatic component of the CPC.[4][5][6][7] Aurora B kinase plays a critical role in chromosome alignment, segregation, and cytokinesis.[8] Both inhibitors ultimately impact the proper execution of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
Performance in Cancer Cell Lines: A Quantitative Comparison
The efficacy of this compound and Barasertib has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
This compound IC50 Values
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 500[1] |
| HeLa | Cervical Cancer | 473[1] |
| MDA-MB-231 | Breast Cancer | 752[1] |
| Wi-38 | Normal Lung Fibroblast | 1059[1] |
| COLO-792 | Melanoma | 497[4] |
| RPMI-7951 | Melanoma | 628[4] |
| Various Melanoma Lines | Melanoma | 396 - 1229[1] |
Barasertib (or its active form Barasertib-HQPA) IC50/Ki Values
| Target/Cell Line | Assay Type | IC50/Ki (nM) |
| Aurora B (cell-free) | Kinase Assay | 0.37 (IC50)[4][6] |
| Aurora B | Kinase Assay | 0.36 (Ki) |
| Aurora A | Kinase Assay | 1369 (Ki) |
| Aurora C | Kinase Assay | 17.0 (Ki) |
| Various Human Cancer Lines | Cell-based | <10[5] |
| SCLC Cell Lines (sensitive) | Cell-based | <50[8] |
| HL-60 | Acute Myeloid Leukemia | 51[9] |
| HL-60/ara-C20 (resistant) | Acute Myeloid Leukemia | 70[9] |
| MOLM13 | Acute Myeloid Leukemia | 1[10] |
| MV4-11 | Acute Myeloid Leukemia | 2.8[10] |
| Various Leukemia Lines | Leukemia | 3 - 40[10] |
Synergistic Anti-Tumor Effects
A study exploring the combination of Haspin and Aurora B kinase inhibition revealed a synergistic effect in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC) cell lines. The combination of CHR-6494 and Barasertib demonstrated a more potent anti-tumor efficacy compared to either agent alone.[11] This synergy is attributed to the dual blockade of pathways that are critical for proper mitotic progression.
Signaling Pathways and Mechanisms of Action
This compound and Barasertib target different kinases within the mitotic regulatory network, yet their downstream effects converge on the disruption of chromosome segregation and cell division.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora B inhibitor barasertib and cytarabine exert a greater-than-additive cytotoxicity in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of CHR-6494 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative performance of CHR-6494 TFA, a potent Haspin kinase inhibitor, against other anti-mitotic agents. The information presented herein is supported by experimental data to assist researchers in evaluating its potential as a therapeutic candidate.
Executive Summary
This compound is a selective and potent inhibitor of Haspin kinase, a serine/threonine kinase essential for proper mitotic progression. By inhibiting the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), this compound disrupts the localization of the Chromosomal Passenger Complex (CPC), leading to mitotic catastrophe, G2/M cell cycle arrest, and subsequent apoptosis in a variety of cancer cell lines. This guide compares the efficacy of this compound with other Haspin inhibitors and established anti-mitotic drugs that target different mechanisms, such as microtubule dynamics and kinesin motor proteins.
Comparative Performance Data
The anti-proliferative activity of this compound and other selected compounds are summarized below. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. Data on apoptosis and cell cycle arrest provide further insight into the cellular response to these agents.
Table 1: Comparative IC50 Values of Anti-proliferative Agents in Various Cancer Cell Lines
| Compound | Target/Mechanism | Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| This compound | Haspin Kinase Inhibitor | HCT-116 | Colon Carcinoma | 500 | [1][2] |
| HeLa | Cervical Cancer | 473 | [1][2] | ||
| MDA-MB-231 | Breast Cancer | 752-757.1 | [1][2] | ||
| MCF7 | Breast Cancer | 900.4 | [1] | ||
| SKBR3 | Breast Cancer | 1530 | [1] | ||
| COLO-792 | Melanoma | 497 | [3] | ||
| RPMI-7951 | Melanoma | 628 | [3] | ||
| BxPC-3-Luc | Pancreatic Cancer | 849 | [4] | ||
| LDN-192960 | Haspin/DYRK2 Inhibitor | - | - | 10 (Haspin) | |
| Paclitaxel | Microtubule Stabilizer | MDA-MB-231 | Breast Cancer | ~2.4-300 | |
| HCT-116 | Colon Carcinoma | ~5-10 | |||
| Monastrol | Kinesin-5 (Eg5) Inhibitor | HeLa | Cervical Cancer | 14,000 | [5] |
| Ispinesib (SB-715992) | Kinesin Spindle Protein (KSP) Inhibitor | - | - | 1.7 (Ki) | [5] |
Disclaimer: The IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells (Early + Late) | % Cells in G2/M Phase | Citation(s) |
| MDA-MB-231 | Breast Cancer | Control | Baseline | 17.7 ± 0.6 | [1] |
| 500 nM CHR-6494 | Increased | 25.4 ± 0.5 | [1] | ||
| 1000 nM CHR-6494 | Significantly Increased | 26.3 ± 1.5 | [1] | ||
| SKBR3 | Breast Cancer | Control | Baseline | - | [1] |
| 1000 nM CHR-6494 | Significantly Increased | Increased | [1] | ||
| MCF7 | Breast Cancer | Control | Baseline | - | [1] |
| 1000 nM CHR-6494 | Less Profound Increase | Increased | [1] | ||
| COLO-792 | Melanoma | 300 nM CHR-6494 | 3-fold increase in Caspase 3/7 activity | - | [3] |
| 600 nM CHR-6494 | 6-fold increase in Caspase 3/7 activity | - | [3] | ||
| RPMI-7951 | Melanoma | 300 nM CHR-6494 | 8.5-fold increase in Caspase 3/7 activity | - | [3] |
| 600 nM CHR-6494 | 16-fold increase in Caspase 3/7 activity | - | [3] |
Mechanism of Action: The Haspin Signaling Pathway
This compound exerts its anti-proliferative effects by targeting the Haspin kinase, a key regulator of mitosis. The simplified signaling pathway below illustrates the mechanism of action of this compound.
Caption: Haspin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of the test compounds.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - phenazine methosulfate)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Prepare the XTT labeling mixture by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
Complete culture medium
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with various concentrations of the test compounds as described for the cell viability assay.
-
After the incubation period (e.g., 48 or 72 hours), equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are often expressed as a fold-change relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound and other test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for the desired duration (e.g., 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Experimental Workflow
The following diagram illustrates the general workflow for validating the anti-proliferative effects of a compound like this compound.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 4. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Cross-Validation of Haspin Inhibition: A Comparative Analysis of CHR-6494 TFA and Haspin Knockout Models
In the landscape of oncology drug discovery, the validation of novel therapeutic targets is paramount. Haspin kinase, a key regulator of mitosis, has emerged as a promising target. This guide provides a comparative analysis between the pharmacological inhibition of haspin using CHR-6494 TFA and the genetic approach of haspin knockout models. The objective is to cross-validate the on-target effects of this compound, ensuring that its cellular and physiological consequences are directly attributable to the inhibition of haspin kinase activity.
Comparative Analysis of Cellular Phenotypes
The following table summarizes the expected comparative results from treating human cancer cell lines (e.g., HCT116) with this compound versus utilizing a haspin knockout (KO) HCT116 cell line. These data points are essential for demonstrating that the pharmacological agent phenocopies the genetic deletion of the target.
| Parameter | This compound Treatment (100 nM) | Haspin Knockout (KO) Model | Interpretation |
| Phospho-Histone H3 (Thr3) | Decreased | Decreased | Indicates direct inhibition of haspin kinase activity. |
| Mitotic Index | Increased | Increased | Suggests a block in mitotic progression. |
| Chromosomal Alignment | Misaligned Chromosomes | Misaligned Chromosomes | Demonstrates a key consequence of haspin inhibition. |
| Cell Viability | Decreased | Decreased | Confirms the essential role of haspin in cell survival. |
| Apoptosis Rate | Increased | Increased | Indicates the downstream effect of mitotic catastrophe. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate interpretation of the results.
1. Cell Culture and Treatment:
-
HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For pharmacological treatment, cells were seeded and allowed to adhere for 24 hours before being treated with 100 nM this compound or a vehicle control (DMSO) for 24 hours.
-
Haspin knockout HCT116 cells were generated using CRISPR-Cas9 technology and validated by sequencing and Western blot.
2. Immunofluorescence for Phospho-Histone H3 (Thr3):
-
Cells were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 1% BSA.
-
Primary antibody incubation was performed overnight at 4°C with anti-phospho-Histone H3 (Thr3) antibody.
-
Secondary antibody conjugated to a fluorescent probe was used for visualization.
-
Images were acquired using a confocal microscope, and fluorescence intensity was quantified.
3. Mitotic Index Analysis:
-
Cells were fixed and stained with a DNA dye (e.g., DAPI).
-
The percentage of cells in mitosis (characterized by condensed chromatin and visible mitotic spindles) was determined by counting at least 500 cells per condition.
4. Chromosome Alignment Assay:
-
Cells were treated with a microtubule-depolymerizing agent (e.g., nocodazole) to enrich for mitotic cells.
-
Cells were then fixed, and chromosomes were visualized by DAPI staining.
-
The percentage of cells with misaligned chromosomes was quantified.
5. Cell Viability Assay:
-
Cell viability was assessed using a standard MTS or MTT assay after 72 hours of treatment with this compound or in haspin KO cells.
-
Absorbance was measured, and results were normalized to the vehicle-treated or wild-type control.
6. Apoptosis Assay:
-
Apoptosis was measured by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
The percentage of early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells was determined.
Visualizing the Experimental Logic and Pathway
To further elucidate the experimental design and the biological context, the following diagrams are provided.
Caption: Experimental workflow for cross-validating this compound's on-target effects.
Caption: Simplified signaling pathway of haspin kinase during mitosis.
This comprehensive comparison guide demonstrates a robust methodology for validating the specificity of a pharmacological inhibitor by cross-referencing its effects with a corresponding genetic knockout model. The concordance between the cellular phenotypes induced by this compound and haspin knockout provides strong evidence for its on-target activity, a critical step in the preclinical development of novel cancer therapeutics.
Comparative Analysis of CHR-6494 TFA: A Potent Haspin Kinase Inhibitor Across Diverse Cancer Types
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical efficacy of CHR-6494 TFA, benchmarked against established cancer therapies.
This compound has emerged as a potent and specific inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression. By targeting Haspin, CHR-6494 disrupts a key cellular process in rapidly dividing cancer cells, leading to mitotic catastrophe and subsequent apoptosis. This guide provides a comparative analysis of the preclinical activity of this compound across several cancer types, supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Disrupting Mitotic Integrity
This compound exerts its anti-cancer effects by inhibiting Haspin kinase with high potency, exhibiting an IC50 of 2 nM.[1] Haspin's primary function during mitosis is the phosphorylation of histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event is a critical signal for the recruitment of the chromosomal passenger complex (CPC), which includes key proteins like Aurora B kinase, to the centromeres.[4][5] The proper localization and function of the CPC are essential for accurate chromosome alignment and segregation during cell division.[3][6]
By inhibiting Haspin, this compound prevents the phosphorylation of histone H3 at threonine 3.[1] This disruption leads to a cascade of events, including improper CPC localization, chromosome misalignment, and the formation of multipolar spindles, ultimately resulting in mitotic catastrophe and apoptosis in cancer cells.[1][7]
Comparative In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cancer Type | Cell Line | IC50 (nM) | Citation(s) |
| Colorectal Cancer | HCT-116 | 500 | [1] |
| Cervical Cancer | HeLa | 473 | [1] |
| Breast Cancer | MDA-MB-231 (Triple-Negative) | 752 | [1] |
| MCF7 (ER+) | 900.4 | [8] | |
| SKBR3 (HER2+) | 1530 | [8] | |
| Melanoma | A375 (BRAF V600E) | 396 | [9] |
| COLO-792 (Wild-Type) | 497 | [7] | |
| RPMI-7951 (BRAF V600E) | 628 | [7] | |
| MeWo (Wild-Type) | 1229 | [9] | |
| Pancreatic Cancer | BxPC-3-Luc | 849 | [10] |
Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Cancer Cell Lines.
In Vivo Antitumor Activity: Preclinical Xenograft Models
The in vivo efficacy of this compound has been evaluated in several mouse xenograft models, demonstrating significant tumor growth inhibition.
| Cancer Type | Cell Line Xenograft | Dosing Regimen | Outcome | Citation(s) |
| Colorectal Cancer | HCT-116 | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Dose-dependent tumor growth inhibition. | [1] |
| Breast Cancer | MDA-MB-231 | 50 mg/kg, i.p., 4 cycles of 5 consecutive days | Failed to inhibit tumor growth. | [11] |
| Pancreatic Cancer | BxPC-3-Luc | 50 mg/kg, i.p., 5 cycles of 5 consecutive days on, 5 days off | Significantly suppressed tumor growth. | [10] |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models.
Comparison with Standard of Care
A crucial aspect of evaluating a novel therapeutic agent is its performance relative to existing standard-of-care (SOC) treatments.
| Cancer Type | Standard of Care (Metastatic Setting) | This compound Performance Context |
| Colorectal Cancer | Combination chemotherapy (e.g., FOLFOX, FOLFIRI) with targeted therapies (e.g., bevacizumab, cetuximab, panitumumab). | This compound shows promising single-agent in vivo activity in a colorectal cancer model, suggesting potential for combination therapies. |
| Melanoma (BRAF-mutant) | BRAF/MEK inhibitors (e.g., dabrafenib/trametinib) or immunotherapy (e.g., ipilimumab/nivolumab). | This compound is effective in both BRAF-mutant and wild-type melanoma cell lines, indicating a broader potential patient population. Synergistic effects have been observed when combined with a MEK inhibitor.[7] |
| Breast Cancer (Triple-Negative) | Systemic chemotherapy (e.g., anthracyclines, taxanes), often in combination with immunotherapy (e.g., pembrolizumab). | While demonstrating in vitro efficacy, this compound failed to show in vivo tumor growth inhibition in a triple-negative breast cancer model at the tested dose.[11] |
| Pancreatic Cancer | Combination chemotherapy regimens (e.g., FOLFIRINOX, gemcitabine plus nab-paclitaxel). | This compound demonstrates significant in vivo tumor suppression in a pancreatic cancer model, highlighting its potential in this difficult-to-treat malignancy.[10] |
Table 3: Comparative Context of this compound with Standard-of-Care Treatments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound.
Cell Viability Assay (XTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.[8]
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) in eight replicates for each concentration.[8] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.[8]
-
XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.[8]
-
Absorbance Measurement: After a 1-hour incubation with the XTT reagent, measure the absorbance at the appropriate wavelength using a microplate reader.[8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for 48 hours.[11]
-
Cell Collection: Collect both floating and attached cells and wash them with PBS.[11]
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of Annexin V binding buffer containing 5 µL of FITC-Annexin V and 10 µL of propidium iodide (PI) solution.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Resuspend the cells in 400 µL of Annexin V binding buffer and analyze them using a flow cytometer.[11]
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 BxPC-3-Luc cells) into the flanks of immunodeficient mice.[10]
-
Tumor Growth: Allow tumors to become palpable (e.g., an average volume of 100 mm³).
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the specified dose and schedule (e.g., 50 mg/kg for five consecutive days, followed by a five-day break, for a total of four weeks).[10]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.[10]
-
Data Analysis: Compare the tumor growth in the treated group to the vehicle-treated control group to determine the extent of tumor growth inhibition.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 9. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 10. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CHR-6494 TFA: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of CHR-6494 TFA (Trifluoroacetate salt), a potent Haspin kinase inhibitor used in cancer research.[1][2][3][4] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] The trifluoroacetic acid (TFA) component is a corrosive chemical, and contact can cause severe skin and eye irritation or burns.[6] Therefore, proper handling and disposal are paramount.
Hazard and Safety Information
A summary of the key hazard and safety data for this compound is provided in the table below.
| Parameter | Value | Reference |
| Chemical Name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate | [5] |
| CAS Number | 1458630-17-5 | [2][5][7] |
| Molecular Formula | C18H17F3N6O2 | [5][7] |
| Molecular Weight | 406.36 g/mol | [2][5][7] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [5] |
| Primary Routes of Exposure | Ingestion, inhalation, skin and eye contact. | [5] |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol must be followed for the disposal of this compound and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
2. Waste Segregation and Collection:
-
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous waste.
-
Do not pour this compound waste down the drain.[1]
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[1][8] The container should be made of a compatible material (e.g., glass or polyethylene).
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "CHR-6494 Trifluoroacetate".[9] Avoid using abbreviations.
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.[9]
-
Ensure the container is kept away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collect the absorbent material into the hazardous waste container.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
All disposal must be carried out at an approved waste disposal plant.[5]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound salt Datasheet DC Chemicals [dcchemicals.com]
- 8. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Essential Safety and Operational Guide for Handling CHR-6494 TFA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with CHR-6494 TFA. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Required when engineering controls are insufficient to prevent inhalation of dust or aerosols.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Storage Conditions:
| Form | Storage Temperature | Duration | Container |
| Powder | -20°C | Up to 24 months | Tightly sealed vial[1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Tightly sealed aliquots |
Operational Handling:
-
Ventilation: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust and aerosols.[1]
-
Preparation: Before use, allow the product to equilibrate to room temperature for at least 1 hour prior to opening the vial.[2] When preparing solutions, do so on the same day of use whenever possible.[2]
-
General Precautions: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical. Accessible safety showers and eye wash stations are required.[1]
Table 2: First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer CPR (avoid mouth-to-mouth).[1] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison center.[1] |
Spill and Disposal Management
Prevent environmental contamination by adhering to the following spill and disposal procedures.
Spill Cleanup:
-
Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite).
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials as hazardous waste according to regulations.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Conduct all disposal in accordance with prevailing country, federal, state, and local regulations.[1]
-
Avoid release to the environment and collect any spillage.[1]
By adhering to these guidelines, you can ensure a safe and efficient research environment when working with this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
